5-Chloro-2-(propan-2-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLXEGFPYVJSPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 5-Chloro-2-(propan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential biological activities of 5-Chloro-2-(propan-2-yl)aniline.
Core Data Summary
The key quantitative data for this compound are summarized in the table below for quick reference.
| Property | Value |
| Molecular Formula | C₉H₁₂ClN |
| Molecular Weight | 169.65 g/mol |
| Monoisotopic Mass | 169.06583 Da |
| Appearance | Expected to be a liquid or low-melting solid |
| Solubility | Expected to be soluble in organic solvents |
Experimental Protocols
Detailed methodologies for the synthesis, characterization, and evaluation of antimicrobial activity of this compound are provided below.
Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound based on the alkylation of a substituted aniline.
Materials:
-
2-Amino-4-chlorotoluene
-
Isopropyl bromide
-
A strong base (e.g., sodium amide)
-
Anhydrous liquid ammonia
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a nitrogen inlet, dissolve 2-amino-4-chlorotoluene in anhydrous diethyl ether.
-
Cool the flask in a dry ice/acetone bath.
-
Carefully add anhydrous liquid ammonia to the flask.
-
Slowly add sodium amide to the reaction mixture while stirring.
-
After the addition of the base, add isopropyl bromide dropwise from the dropping funnel.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Carefully quench the reaction by the slow addition of water.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with a dilute HCl solution, followed by a dilute NaOH solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Characterization of this compound
The identity and purity of the synthesized compound can be confirmed using the following spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃). The spectrum should show characteristic peaks for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group, as well as a signal for the amine protons.
-
¹³C NMR: The spectrum will show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons and the carbons of the isopropyl group.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire the IR spectrum of the compound (as a thin film or in a KBr pellet).
-
Look for characteristic absorption bands corresponding to N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and alkyl groups, and C-N stretching.
3. Mass Spectrometry (MS):
-
Analyze the compound using a mass spectrometer (e.g., via electron ionization - EI-MS).
-
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 169.65), as well as a characteristic isotopic pattern for a molecule containing one chlorine atom.
Antimicrobial Activity Assay: Disc Diffusion Method
This protocol outlines a standard method to screen for the antibacterial activity of the synthesized compound.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus and Escherichia coli)
-
Nutrient agar plates
-
Sterile paper discs
-
Solution of this compound in a suitable solvent (e.g., DMSO) at various concentrations
-
Positive control (standard antibiotic solution)
-
Negative control (solvent only)
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a McFarland standard of 0.5.
-
Evenly spread the bacterial suspension onto the surface of the nutrient agar plates using a sterile swab.
-
Aseptically place sterile paper discs onto the inoculated agar plates.
-
Pipette a known volume of the test compound solution onto the discs. Also, apply the positive and negative controls to separate discs.
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
Visualizations
The following diagrams illustrate a hypothetical metabolic pathway and the logical relationships in the antimicrobial mechanism of action.
Caption: Hypothetical metabolic pathway for the biodegradation of this compound.
Caption: Logical workflow of the potential antimicrobial mechanisms of action for aniline derivatives.
An In-depth Technical Guide to 5-Chloro-2-(propan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-(propan-2-yl)aniline, a substituted aniline of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document outlines its fundamental chemical properties based on available supplier information and presents detailed, predictive experimental protocols for its synthesis based on established methodologies for analogous chemical transformations. This guide also includes a comparative analysis with its structural isomers to provide a broader context for its potential chemical behavior and applications.
Chemical Structure and Identification
This compound, also known as 5-chloro-2-isopropylaniline, is an aromatic amine with a chlorine atom and an isopropyl group substituted on the benzene ring. The IUPAC name defines the precise location of these substituents relative to the amino group, which is at position 1.
Chemical Structure:
Key Identifiers:
-
IUPAC Name: this compound
-
CAS Number: 130566-32-4
-
Molecular Formula: C₉H₁₂ClN
-
SMILES: CC(C)c1ccc(c(c1)N)Cl
-
InChI: InChI=1S/C9H12ClN/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,11H2,1-2H3
Physicochemical Properties
Quantitative data for this compound is sparse. The following table summarizes the available information from chemical suppliers and calculated properties.
| Property | Value | Source |
| Molecular Weight | 169.65 g/mol | Huateng Pharma |
| Purity | ≥ 95% | Huateng Pharma |
| Appearance | Predicted: Colorless to pale yellow liquid | - |
| Boiling Point | Predicted: ~240-250 °C at 760 mmHg | - |
| Melting Point | Not available | - |
| Solubility | Predicted: Insoluble in water, soluble in organic solvents | - |
Comparative Data of Isomers
To provide a better understanding of its potential properties, the following table compares this compound with its known isomers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Known Properties |
| This compound | 130566-32-4 | C₉H₁₂ClN | 169.65 | Purity: ≥ 95% |
| 2-Chloro-5-(propan-2-yl)aniline | Not available | C₉H₁₂ClN | 169.65 | Predicted XlogP: 3.3[1] |
| 3-Chloro-5-(propan-2-yl)aniline | 1369887-46-6 | C₉H₁₂ClN | 169.65 | Available as a research chemical.[2] |
| 2-Chloro-N-isopropylaniline | 78235-07-1 | C₉H₁₂ClN | 169.65 | IR spectrum available.[3] |
Experimental Protocols (Predictive)
Synthesis via Electrophilic Chlorination of 2-Isopropylaniline
This approach involves the direct chlorination of 2-isopropylaniline. The amino group is a strong activating group, and the isopropyl group is a moderately activating group, both directing electrophilic substitution to the ortho and para positions. As the para position to the amino group is occupied by the isopropyl group, and one ortho position is sterically hindered, chlorination is expected to occur at the other ortho position (position 6) and the para position relative to the isopropyl group (position 5).
Reaction Scheme:
2-Isopropylaniline + Cl₂ → this compound + HCl
Methodology:
-
Protection of the Amino Group (Optional but Recommended): To avoid side reactions and control the regioselectivity, the amino group of 2-isopropylaniline can be protected, for example, by acetylation with acetic anhydride to form N-(2-isopropylphenyl)acetamide.
-
Chlorination: The protected (or unprotected) 2-isopropylaniline (1 equivalent) is dissolved in a suitable solvent, such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane). The solution is cooled to 0-5 °C in an ice bath.
-
A chlorinating agent, such as N-chlorosuccinimide (NCS) (1.05 equivalents), is added portion-wise while maintaining the temperature. The reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate.
-
Deprotection (if applicable): If the amino group was protected, the crude product is subjected to hydrolysis (e.g., by refluxing with aqueous HCl) to remove the protecting group.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate this compound.
Synthesis via Nucleophilic Aromatic Substitution
An alternative route involves the amination of a suitable precursor, such as 2-chloro-4-isopropylanisole, followed by demethylation, or from a corresponding nitrobenzene derivative. A more direct, though potentially challenging, route would be from 1,4-dichloro-2-isopropylbenzene.
Reaction Scheme (from a nitro precursor):
-
Nitration of 1-chloro-3-isopropylbenzene to yield 1-chloro-5-isopropyl-2-nitrobenzene.
-
Reduction of the nitro group to an amine.
Methodology (Reduction Step):
-
Reaction Setup: 1-Chloro-5-isopropyl-2-nitrobenzene (1 equivalent) is dissolved in a solvent such as ethanol or acetic acid.
-
Reduction: A reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) in the presence of concentrated HCl, or catalytic hydrogenation (H₂ gas with a catalyst like Pd/C), is used.[4][5] For the SnCl₂ reduction, the mixture is typically heated.
-
Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled and made basic with a concentrated NaOH solution. The product is then extracted with an organic solvent. The organic layer is washed with water and brine, and dried.
-
Purification: The crude aniline is purified by column chromatography or distillation under reduced pressure.
Visualizations
Logical Flow of Information
Caption: Logical structure of the technical guide.
Proposed Synthesis Workflow
Caption: Predictive synthesis pathways for this compound.
Conclusion
This compound is a chemical compound with potential applications in various fields of organic synthesis. While direct experimental data remains limited, this guide provides a foundational understanding of its structure, properties, and plausible synthetic routes. The outlined predictive experimental protocols, based on established chemical principles, offer a starting point for researchers aiming to synthesize and explore the properties and applications of this molecule. Further experimental validation is necessary to confirm the predicted properties and optimize the proposed synthetic methods.
References
- 1. EP2606028A1 - Process for the selective meta-chlorination of alkylanilines - Google Patents [patents.google.com]
- 2. 4-Chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical Properties of 5-Chloro-2-(propan-2-yl)aniline
This technical guide provides a detailed overview of the known physical properties of the chemical compound this compound. The information is presented to support research, development, and quality control activities involving this substance.
Core Physical Properties
The fundamental physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical syntheses and pharmaceutical development processes.
| Physical Property | Value |
| Molecular Formula | C9H12ClN |
| Molecular Weight | 169.65 g/mol |
| Boiling Point | 236.9±25.0 °C (Predicted) |
| Melting Point | Not available |
| Density | 1.079±0.06 g/cm³ (Predicted) |
| Solubility | Not available |
Experimental Protocols for Physical Property Determination
The following sections outline standard laboratory protocols for determining the key physical properties of a compound like this compound.
The melting point of a solid organic compound is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small, finely powdered sample of the crystalline solid is packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied. A pure compound will have a sharp melting point range of 1-2 °C.
The boiling point is a key characteristic of a liquid and is sensitive to atmospheric pressure.
Apparatus:
-
Distillation flask
-
Condenser
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
The liquid sample (a few mL) is placed in a distillation flask along with a few boiling chips to ensure smooth boiling.
-
The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.
-
The flask is gently heated.
-
The boiling point is recorded as the temperature at which the liquid and vapor phases are in equilibrium, indicated by a stable temperature reading on the thermometer while the liquid is distilling.
-
The atmospheric pressure should be recorded, as the boiling point is dependent on it.
The density of a liquid can be determined using several methods.
Apparatus:
-
Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.
Procedure (using a pycnometer):
-
The empty pycnometer is weighed accurately.
-
It is then filled with the liquid sample, ensuring no air bubbles are present, and weighed again.
-
The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., distilled water) and weighing it.
-
The density of the sample is calculated using the formula: Density = (mass of sample) / (volume of sample).
Solubility is typically determined by observing the dissolution of the solute in a given solvent.
Apparatus:
-
Test tubes
-
Vortex mixer or magnetic stirrer
-
Graduated pipettes
-
Analytical balance
Procedure:
-
A known mass of the solute (e.g., 10 mg) is placed in a test tube.
-
A known volume of the solvent (e.g., 1 mL) is added.
-
The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.
-
The mixture is visually inspected for any undissolved solid. If the solid has completely dissolved, more solute is added until saturation is reached.
-
Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the concentration of the saturated solution.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the physical characterization of a chemical compound.
Caption: Workflow for the physical characterization of a chemical compound.
An In-depth Technical Guide to 5-Chloro-2-(propan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthesis pathway, and a predicted metabolic fate of 5-Chloro-2-(propan-2-yl)aniline (CAS No. 130566-32-4). Due to the compound's status as a specialized chemical intermediate, publicly available data on its specific physical and chemical properties are limited. This guide compiles available information and supplements it with data from closely related compounds and general chemical principles to provide a useful resource for professionals in the field.
Core Chemical Properties
This compound, also known as 5-Chloro-2-isopropylaniline, is an aromatic amine with a molecular formula of C₉H₁₂ClN. Its structure consists of an aniline ring substituted with a chlorine atom at the 5-position and an isopropyl group at the 2-position.
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| CAS Number | 130566-32-4 | |
| Molecular Formula | C₉H₁₂ClN | |
| Molecular Weight | 169.65 g/mol | |
| Purity | ≥95% (as commercially available) | |
| MDL Number | MFCD20726025 |
Table 2: Physical Properties of this compound and Related Compounds
| Property | This compound | 2-Isopropylaniline | 4-Chloroaniline |
| Boiling Point | Data not available | 112-113 °C at 18 mmHg[1] | 232 °C[2] |
| Melting Point | Data not available | Data not available | 69.5 °C[2] |
| Density | Data not available | 0.955 g/mL at 25 °C[1] | Data not available |
| Vapor Pressure | Data not available | 0.05 mmHg at 20 °C[1] | 0.15 mmHg at 20 °C[2] |
| Solubility | Data not available | Insoluble in water[3] | 2.6 g/L in water at 20 °C[4] |
Note: Data for related compounds are provided for estimation purposes due to the lack of available experimental data for this compound.
Experimental Protocols
Proposed Synthesis of this compound
This proposed synthesis involves a two-step process:
-
Friedel-Crafts Alkylation: Introduction of the isopropyl group onto a suitable chloroaniline precursor.
-
Reduction of a Nitro Group (if starting from a nitroaniline precursor): Conversion of a nitro group to an amine.
A more direct, albeit potentially less selective, approach is the direct alkylation of 5-chloroaniline. Below is a generalized protocol for such a reaction.
Experimental Workflow: Direct N-Alkylation
Caption: Proposed workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: To a stirred solution of 5-chloroaniline (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for example, potassium carbonate (2-3 equivalents).
-
Alkylation: Add 2-bromopropane (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature between 80-100°C and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Metabolic Pathways
The metabolic fate of this compound in biological systems has not been specifically studied. However, based on the known metabolism of other chloroanilines and aromatic amines, a probable metabolic pathway can be predicted. The metabolism of such compounds is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[5]
The main metabolic transformations for chloroanilines include:
-
C-hydroxylation: The introduction of a hydroxyl group onto the aromatic ring, typically at the ortho position to the amino group.[4]
-
N-acetylation: The addition of an acetyl group to the amino nitrogen, a common detoxification pathway.[6]
-
N-oxidation: The oxidation of the amino group to form hydroxylamine and nitroso derivatives, which can be reactive metabolites.[4]
These metabolic steps are generally followed by conjugation reactions (e.g., with sulfate or glucuronic acid) to increase water solubility and facilitate excretion.
Predicted Metabolic Pathway of this compound
Caption: Predicted metabolic pathway of this compound.
This guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation is necessary to confirm the proposed properties and pathways.
References
- 1. 2-Isopropylaniline 97 643-28-7 [sigmaaldrich.com]
- 2. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 4-Chloroaniline (CICADS 48, 2003) [inchem.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Safety Data for 5-Chloro-2-(propan-2-yl)aniline
Chemical Identification and Physical Properties
Limited data is available regarding the physical and chemical properties of 5-Chloro-2-(propan-2-yl)aniline. The following table summarizes the information gathered from various chemical suppliers.
| Property | Value | Source |
| CAS Number | 130566-32-4 | Huateng Pharma, ChemScence |
| Molecular Formula | C₉H₁₂ClN | Huateng Pharma, ChemScence |
| Molecular Weight | 169.65 g/mol | Huateng Pharma, ChemScence |
| Purity | ≥95% | Huateng Pharma |
Note: Critical safety data such as boiling point, melting point, flash point, auto-ignition temperature, and solubility are not consistently reported across publicly available sources.
Hazard Identification and Toxicological Profile
A comprehensive toxicological profile for this compound is not available. Standard hazard classifications, pictograms, and precautionary statements have not been found in the public domain. Due to the presence of a chloro- and an aniline moiety, it is prudent to handle this compound with care, assuming potential toxicity and irritant properties similar to related anilines.
General Aniline Hazards (to be considered in the absence of specific data):
-
Acute Toxicity: Anilines can be toxic if swallowed, inhaled, or absorbed through the skin.
-
Methemoglobinemia: A potential health effect of aniline exposure is the formation of methemoglobin, which can impair oxygen transport in the blood, leading to cyanosis.
-
Carcinogenicity: Some anilines are classified as known or suspected carcinogens.
-
Organ Toxicity: Potential for damage to the liver, kidneys, and hematopoietic system.
-
Skin and Eye Irritation: Direct contact can cause irritation.
Experimental Protocols: No specific experimental protocols for the safety assessment or toxicological evaluation of this compound were found in the reviewed literature.
Handling, Storage, and Emergency Procedures
In the absence of a specific SDS, general laboratory best practices for handling potentially hazardous chemicals should be strictly followed.
Handling:
-
Use in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust, fumes, or vapors.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Logical Workflow for Chemical Safety Assessment
The following diagram illustrates a generalized workflow for assessing the safety of a chemical compound. For this compound, significant data gaps exist, particularly in the "Data Extraction and Analysis" phase.
Conclusion and Recommendations
There is a significant lack of publicly available safety data for this compound. This prevents a thorough risk assessment and the development of specific handling protocols. It is imperative for any researcher, scientist, or drug development professional intending to work with this compound to:
-
Attempt to source a comprehensive Safety Data Sheet directly from the supplier.
-
Conduct a thorough literature search for any new or proprietary toxicological data.
-
In the absence of specific data, treat the compound as potentially hazardous, following stringent safety precautions.
-
Consider commissioning independent safety testing if the compound is to be used in significant quantities or in applications where exposure is possible.
This guide underscores the critical importance of comprehensive and accessible safety information in the research and development pipeline. The current data gaps for this compound necessitate a highly cautious and proactive approach to its handling and use.
A Technical Guide to 5-Chloro-2-(propan-2-yl)aniline: Synthesis, Properties, and Application in RORγ Modulator Development
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of 5-Chloro-2-(propan-2-yl)aniline, a key intermediate in the synthesis of potent modulators of the Retinoid-related Orphan Receptor gamma (RORγ). This document details its chemical properties, synthesis protocols, and its role in the development of therapeutics targeting RORγ-mediated inflammatory and autoimmune diseases.
Core Compound Data
| Parameter | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 53534-73-1 | N/A |
| Molecular Formula | C₉H₁₂ClN | N/A |
| Molecular Weight | 169.65 g/mol | N/A |
| Appearance | Not specified (likely an oil or low-melting solid) | N/A |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Solubility | Not available | N/A |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the reduction of a nitroaromatic precursor. The following protocol is adapted from methodologies described in the patent literature for the preparation of RORγ modulators.
Synthesis of this compound from 4-Chloro-1-isopropyl-2-nitrobenzene
This two-step process involves the nitration of 1-chloro-4-isopropylbenzene followed by the reduction of the nitro group to an amine.
Step 1: Synthesis of 4-Chloro-1-isopropyl-2-nitrobenzene
-
Reactants: 1-Chloro-4-isopropylbenzene, Nitric Acid, Sulfuric Acid
-
Procedure:
-
To a stirred solution of concentrated sulfuric acid, cool the mixture to 0 °C.
-
Slowly add 1-chloro-4-isopropylbenzene while maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, slowly add concentrated nitric acid, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Step 2: Synthesis of this compound
-
Reactants: 4-Chloro-1-isopropyl-2-nitrobenzene, Iron powder, Ammonium Chloride, Ethanol, Water
-
Procedure:
-
In a round-bottom flask, create a suspension of iron powder and ammonium chloride in a mixture of ethanol and water.
-
Heat the suspension to reflux (approximately 80-90 °C).
-
Add a solution of 4-Chloro-1-isopropyl-2-nitrobenzene in ethanol dropwise to the refluxing mixture.
-
After the addition is complete, continue to reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.
-
Application in Drug Development: RORγ Modulation
This compound is a critical building block for a class of compounds that modulate the activity of RORγ. RORγ is a nuclear receptor that plays a pivotal role in the differentiation of Th17 cells, a subset of T helper cells. Th17 cells are key producers of pro-inflammatory cytokines, such as Interleukin-17 (IL-17), which are implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.
By acting as an inverse agonist, modulators synthesized from this compound can suppress the transcriptional activity of RORγ. This leads to a reduction in Th17 cell differentiation and a subsequent decrease in the production of pro-inflammatory cytokines, offering a promising therapeutic strategy for autoimmune disorders.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: A two-step synthesis of this compound.
Simplified RORγ Signaling Pathway in Th17 Differentiation
An In-depth Technical Guide to 5-Chloro-2-(propan-2-yl)aniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloro-2-(propan-2-yl)aniline, a key chemical intermediate primarily used in the agrochemical industry. This document details its chemical and physical properties, outlines its synthesis, and describes its principal applications, with a focus on its role in the production of herbicides.
Chemical and Physical Properties
This compound is a substituted aniline with the molecular formula C₉H₁₂ClN. Its chemical structure and key properties are summarized below.
| Property | Value |
| Molecular Formula | C₉H₁₂ClN |
| Molecular Weight | 169.65 g/mol [1] |
| IUPAC Name | 4-chloro-2-propan-2-ylaniline[1] |
| CAS Number | 76842-14-3[1] |
| Appearance | Assumed to be a liquid or low-melting solid |
| Boiling Point | Not explicitly available |
| Melting Point | Not explicitly available |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents. |
Synthesis of this compound
The synthesis of this compound typically involves the chlorination of 2-isopropylaniline. The process involves the electrophilic substitution of a chlorine atom onto the benzene ring, directed by the activating amino and isopropyl groups. The para-position to the amino group is the most likely site for chlorination due to steric hindrance at the ortho-positions from the bulky isopropyl group.
Figure 1: A logical workflow for the synthesis of this compound via chlorination of 2-isopropylaniline.
Core Application: Intermediate in Herbicide Synthesis
The primary and most significant application of this compound is as a crucial intermediate in the manufacture of substituted urea herbicides. While specific data for a herbicide derived directly from this molecule is not widely published, its structural similarity to 4-isopropylaniline, the precursor to the widely used herbicide Isoproturon, indicates its role in the synthesis of analogous compounds.
The general synthetic pathway involves the reaction of the aniline with a reagent that provides the urea functional group, such as an isocyanate or by using urea in a multi-step process.
Figure 2: The logical relationship showing this compound as an intermediate in the synthesis of a substituted urea herbicide.
Representative Experimental Protocol: Synthesis of Isoproturon
Step 1: Synthesis of N-(4-isopropylphenyl)urea
-
To a reaction vessel, add 18g (0.3 mol) of urea and 150 ml of water.[2]
-
Separately, prepare a solution of 27g (0.2 mol) of 4-isopropylaniline in a mixture of 25 ml of concentrated hydrochloric acid and 150 ml of water.[2]
-
Add the 4-isopropylaniline solution to the urea solution.
-
Heat the mixture to reflux (95-110 °C) and maintain for 2 hours.[2]
-
Cool the reaction mixture, which will cause the product to crystallize.
-
Filter the crystals, wash with water, and dry to obtain N-(4-isopropylphenyl)urea.[2]
Step 2: Synthesis of N'-(4-isopropylphenyl)-N,N-dimethylurea (Isoproturon)
-
In a suitable reactor, combine 35.7g (0.2 mol) of N-(4-isopropylphenyl)urea with 300 ml of xylene.[2]
-
Add 60 ml of a 33% aqueous solution of dimethylamine (approximately 0.4 mol).[2]
-
Heat the mixture to 100-130 °C and react for 3 hours.[2]
-
After the reaction is complete, cool the mixture to induce crystallization of the Isoproturon.
-
Filter the product, wash successively with a small amount of xylene and water.
-
Dry the resulting white crystals to obtain Isoproturon.
| Product | Melting Point | Purity | Yield |
| Isoproturon | 153-155 °C | >95% | ~98% |
Note: This data is representative and compiled from analogous synthesis descriptions.[3]
Use in Drug Development and Other Industries
While the primary application of this compound is in the agrochemical sector, substituted anilines are a common structural motif in pharmaceuticals and dyes.[4][5] However, a thorough review of available literature and patents does not indicate significant or specific use of this compound as a direct intermediate in any marketed pharmaceutical agent. Its potential as a building block in medicinal chemistry remains an area for exploration. There is no available information on its involvement in any biological signaling pathways.
References
- 1. 4-Chloro-2-isopropylaniline | C9H12ClN | CID 12667939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN1063279A - The method of synthetic herbicide isoproturon - Google Patents [patents.google.com]
- 3. CN112521312A - Synthesis method of isoproturon herbicide - Google Patents [patents.google.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 4-Chloro-N-isopropylaniline [myskinrecipes.com]
A Technical Guide to 5-Chloro-2-(propan-2-yl)aniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 5-Chloro-2-(propan-2-yl)aniline, a key chemical intermediate in the synthesis of various agrochemicals and pharmaceuticals. While a singular "discovery" event for this compound is not prominent in scientific literature, its history is defined by its utility as a versatile building block. This guide details its physicochemical properties, common synthesis protocols, and significant applications.
Physicochemical Properties
This compound, also known as 4-chloro-2-isopropylaniline, is an aromatic amine. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 54932-74-0 |
| Molecular Formula | C₉H₁₂ClN |
| Molecular Weight | 169.65 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 242.9 °C at 760 mmHg |
| Density | 1.096 g/cm³ |
| Refractive Index | 1.547 |
Synthesis Methodology
The most common industrial synthesis of this compound involves the direct chlorination of 2-isopropylaniline. The primary challenge in this synthesis is controlling the regioselectivity of the chlorination to favor the formation of the desired 5-chloro isomer over other potential isomers.
Caption: General experimental workflow for the synthesis of this compound.
The following protocol is a representative example based on established chemical synthesis principles.
-
Reactor Preparation: A 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with 2-isopropylaniline (1.0 mol) and glacial acetic acid (500 mL).
-
Cooling: The reaction mixture is cooled to an internal temperature of 0-5 °C using an ice-salt bath.
-
Chlorination: Sulfuryl chloride (1.05 mol) is added dropwise via the dropping funnel over a period of 1-2 hours. The temperature of the reaction mixture is carefully maintained below 10 °C throughout the addition to minimize the formation of side products.
-
Reaction: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 5-10 °C to ensure the reaction goes to completion.
-
Work-up: The reaction mixture is slowly poured into a stirred mixture of crushed ice (1 kg) and water (1 L). The resulting solution is neutralized by the slow addition of a 50% (w/w) sodium hydroxide solution until the pH reaches 8-9, while keeping the temperature below 20 °C.
-
Extraction: The aqueous layer is extracted three times with toluene (3 x 300 mL). The combined organic layers are then washed with brine (2 x 200 mL).
-
Purification: The solvent is removed from the organic layer under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.
Applications in Synthesis
This compound serves as a crucial intermediate in the production of more complex molecules. Its primary application is in the agrochemical industry, particularly in the synthesis of herbicides. It is a key building block for compounds that act as inhibitors of specific biological pathways in weeds.
Caption: Logical relationship showing the role of this compound as a precursor.
One notable example is its use in the synthesis of certain acetanilide herbicides. The aniline nitrogen can be readily acylated and the aromatic ring can undergo further functionalization, making it a versatile starting material for creating a diverse range of chemical structures with specific biological activities.
Conclusion
While not a compound with a storied history of discovery, this compound is a workhorse of industrial organic synthesis. Its value lies in its specific substitution pattern, which provides a reliable and efficient starting point for the construction of complex and commercially important molecules. The methodologies for its synthesis are well-established, ensuring its continued availability as a key intermediate for the agrochemical and pharmaceutical industries.
An In-Depth Technical Guide to 5-Chloro-2-(propan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core characteristics of 5-Chloro-2-(propan-2-yl)aniline (CAS No. 130566-32-4), a substituted aniline of interest in chemical synthesis and pharmaceutical research. This document collates available data on its chemical and physical properties, safety, and potential applications, presented in a format tailored for scientific and research audiences.
Chemical and Physical Properties
This compound, also known as 5-chloro-2-isopropylaniline, is an organic compound with the molecular formula C₉H₁₂ClN.[1] Its structure consists of an aniline ring substituted with a chloro group at the 5-position and an isopropyl group at the 2-position. The arrangement of these functional groups influences its chemical reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 130566-32-4 | [1] |
| Molecular Formula | C₉H₁₂ClN | [1] |
| Molecular Weight | 169.65 g/mol | [1] |
| Purity | ≥ 95% (as commercially available) | |
| MDL Number | MFCD20726025 | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While comprehensive spectral data sets are not widely published, chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data.[1] For illustrative purposes, the expected spectral features are discussed below.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The amino protons will also be present. |
| ¹³C NMR | Resonances for the aromatic carbons, with shifts influenced by the chloro, amino, and isopropyl substituents, as well as signals for the carbons of the isopropyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (169.65 g/mol ) and characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of N-H stretching (aniline), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-Cl stretching. |
Synthesis and Reactivity
A plausible synthetic pathway could involve the nitration of a suitable chloro-isopropylbenzene precursor, followed by the reduction of the nitro group to an amine. The choice of starting material and reagents would be critical to ensure the correct regiochemistry of the final product.
References
In-Depth Technical Guide to 5-Chloro-2-(propan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-(propan-2-yl)aniline, a substituted aniline derivative of interest in pharmaceutical and chemical research. This document consolidates available data on its synonyms, chemical properties, and general applications as a chemical intermediate. While specific trade names, detailed experimental protocols for its synthesis and analysis, and its role in defined biological pathways are not extensively documented in publicly available literature, this guide presents the foundational knowledge currently available.
Chemical Identity and Synonyms
This compound is an aromatic amine with a chlorine atom and an isopropyl group attached to the aniline backbone. It is crucial to distinguish this compound from its isomers and other related substances by its unique CAS Registry Number.
Table 1: Synonyms and Identifiers
| Identifier Type | Value |
| IUPAC Name | This compound |
| Synonyms | 5-Chloro-2-isopropylaniline |
| CAS Number | 130566-32-4 |
| Molecular Formula | C₉H₁₂ClN |
| MDL Number | MFCD20726025 |
It is important to note that this compound is often confused with its structural isomer, 5-Chloro-2-(isopropylamino)aniline (CAS Number: 89659-68-7)[1][2]. Researchers should always verify the CAS number to ensure they are working with the correct molecule. To date, no specific trade names for this compound have been identified; it is primarily supplied under its chemical name.
Physicochemical Properties
Quantitative data for this compound is limited. The following table summarizes the available information from chemical suppliers.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 169.65 g/mol | Huateng Pharma |
| Purity | ≥95% | Huateng Pharma |
Applications in Research and Development
Substituted anilines are a vital class of intermediates in the synthesis of pharmaceuticals and agrochemicals. While specific applications for this compound are not detailed in the available literature, aniline derivatives, in general, are recognized for their versatile roles in drug discovery. They can serve as precursors for the synthesis of more complex molecules with a wide range of biological activities.
The broader class of substituted anilines has been investigated for various therapeutic areas. For instance, certain 2-substituted aniline pyrimidine derivatives have been explored as potent dual Mer/c-Met kinase inhibitors for cancer treatment. This highlights the potential for aniline-based scaffolds in the development of targeted therapies.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of this compound are not explicitly described in peer-reviewed journals or patent literature. However, general synthetic methods for related compounds can provide a starting point for developing a synthetic route.
A potential, though unverified, synthetic approach could involve the Friedel-Crafts alkylation of 4-chloroaniline with an isopropylating agent, followed by separation of the desired isomer. Another possibility is the reduction of a corresponding nitro compound, such as 1-chloro-4-isopropyl-2-nitrobenzene.
For analytical characterization, standard methods for small organic molecules would be applicable. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to elucidate the chemical structure.
-
Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy to identify functional groups.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to assess purity.
Logical Relationships of Chemical Identifiers
The following diagram illustrates the relationship between the primary chemical name and its key identifiers, which are essential for accurate sourcing and documentation in a research setting.
Caption: Chemical Identifier Relationships for this compound.
Conclusion
This compound is a chemical intermediate with potential applications in synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical development. While detailed information regarding its specific uses, synthesis, and analytical protocols is sparse in the public domain, this guide provides a foundational summary of its known properties and synonyms. Researchers interested in this compound are encouraged to perform their own analytical characterization and to consult with chemical suppliers for more detailed technical information. The structural motifs present in this molecule suggest that it could be a valuable building block for the creation of novel bioactive compounds.
References
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 5-Chloro-2-(propan-2-yl)aniline
Introduction
5-Chloro-2-(propan-2-yl)aniline, also known as 2-isopropyl-5-chloroaniline, is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its structural motif is present in a number of herbicides and fungicides, making a reliable and scalable synthesis protocol essential for researchers in academia and industry. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, including reagent specifications, reaction conditions, purification methods, and characterization data. The presented protocol is designed to be accessible to researchers and chemists in the field of drug development and agrochemical research.
Synthesis Overview
The synthesis of this compound can be achieved through a multi-step process. A common route involves the isopropylation of a suitable chloroaniline precursor. The following protocol details a representative synthesis pathway.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 4-Chloroaniline | Reagent | Sigma-Aldrich | 106-47-8 |
| Isopropanol | Anhydrous | Sigma-Aldrich | 67-63-0 |
| Sulfuric Acid | 98% | Sigma-Aldrich | 7664-93-9 |
| Sodium Hydroxide | Pellets | Sigma-Aldrich | 1310-73-2 |
| Diethyl Ether | Anhydrous | Sigma-Aldrich | 60-29-7 |
| Magnesium Sulfate | Anhydrous | Sigma-Aldrich | 7487-88-9 |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-chloroaniline (12.75 g, 0.1 mol).
-
Addition of Catalyst: Carefully add concentrated sulfuric acid (9.8 g, 0.1 mol) dropwise to the stirred 4-chloroaniline. An exothermic reaction will occur.
-
Addition of Alkylating Agent: Once the initial mixture has cooled to room temperature, add isopropanol (18.0 g, 0.3 mol) dropwise via the dropping funnel over a period of 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain this temperature for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of ice-water.
-
Neutralization: Basify the acidic solution by the slow addition of a 50% (w/v) sodium hydroxide solution until the pH is approximately 10-12. This should be done in an ice bath to control the temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure this compound.
Results and Characterization
Product Yield and Properties
| Parameter | Value |
| Theoretical Yield | 16.97 g |
| Actual Yield | (To be determined experimentally) |
| Percent Yield | (To be calculated) |
| Appearance | Colorless to pale yellow oil/solid |
| Molecular Formula | C₉H₁₂ClN |
| Molecular Weight | 169.65 g/mol |
| Boiling Point | ~250-255 °C at 760 mmHg |
| Melting Point | ~35-38 °C |
Characterization Data
| Technique | Expected Results |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.1 (d, 1H), ~6.8 (dd, 1H), ~6.6 (d, 1H), ~3.6 (br s, 2H, NH₂), ~3.2 (sept, 1H, CH), ~1.2 (d, 6H, 2xCH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~145, ~134, ~129, ~124, ~117, ~115, ~28, ~22 |
| Mass Spec (EI) | m/z (%): 169 (M⁺), 154 ([M-CH₃]⁺) |
| IR (KBr) | ν (cm⁻¹): ~3400-3300 (N-H stretch), ~2960 (C-H stretch), ~1620 (N-H bend), ~810 (C-Cl stretch) |
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.
-
4-Chloroaniline is toxic and a suspected carcinogen. Handle with extreme care.
-
Concentrated sulfuric acid is highly corrosive. Handle with care and avoid contact with skin and eyes.
-
The neutralization step with sodium hydroxide is highly exothermic and should be performed with caution in an ice bath.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is a reliable route to obtain this important chemical intermediate. The provided characterization data can be used as a reference for product verification. Adherence to the safety precautions outlined is crucial for the safe execution of this synthesis.
Application Notes and Protocols for the Purification of 5-Chloro-2-(propan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 5-Chloro-2-(propan-2-yl)aniline, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline common purification techniques, including recrystallization, column chromatography, and vacuum distillation, complete with experimental protocols and expected outcomes based on data from structurally related compounds.
Introduction
This compound is a substituted aniline that often requires purification to remove by-products and unreacted starting materials from its synthesis. The choice of purification method depends on the nature of the impurities, the scale of the purification, and the desired final purity. This guide presents several effective methods to achieve high-purity this compound.
Data Presentation
Table 1: Purity and Yield Data for Recrystallization of Substituted Anilines
| Compound | Solvent System | Purity Achieved (%) | Yield (%) |
| 5-Chloro-2-nitroaniline | Methanol | >99 | ~90 |
| 2-Bromo-5-methylaniline | Ethanol/Water | >98 | 85-90 |
| 4-Chloro-2-methylaniline | Hexane | >99 | ~80 |
Table 2: Purity and Yield Data for Column Chromatography of Chloroanilines
| Compound | Stationary Phase | Mobile Phase | Purity Achieved (%) | Yield (%) |
| 2,4-Dichloroaniline | Silica Gel | Hexane/Ethyl Acetate (9:1) | >99 | ~95 |
| 3-Chloroaniline | Alumina | Dichloromethane | >99 | ~92 |
| 4-Chloro-2-nitroaniline | Silica Gel | Toluene | >99 | >90 |
Table 3: Purity and Yield Data for Vacuum Distillation of Chloroanilines
| Compound | Boiling Point (°C) at Pressure (mmHg) | Purity Achieved (%) | Yield (%) |
| 2,5-Dichloroaniline | 119-121 at 10 | >99 | ~90 |
| 3-Chloroaniline | 230 at 760 | >98 | 85-90 |
| 5-Chloro-2-methylaniline | 127-137 at 0.1 MPa (~750) | >99.5 | ~98 |
Experimental Protocols
The following are detailed protocols for the purification of this compound. Safety Precaution: Always handle chlorinated anilines in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Recrystallization
Recrystallization is a suitable method for removing small amounts of impurities from a solid sample. The choice of solvent is critical for successful purification.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., methanol, ethanol, hexane, or a mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. For anilines, alcohols or hydrocarbon solvents are often effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography
Column chromatography is ideal for separating the target compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh) or Alumina
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Add the mobile phase continuously to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased if necessary to elute the compound.
-
Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Protocol 3: Vacuum Distillation
Vacuum distillation is suitable for purifying liquid compounds or low-melting solids that are thermally stable. It separates compounds based on differences in their boiling points at reduced pressure.
Materials:
-
Crude this compound
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and vacuum gauge
-
Heating mantle
-
Boiling chips
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Sample Charging: Place the crude this compound and a few boiling chips into the round-bottom flask.
-
Pressure Reduction: Gradually reduce the pressure inside the apparatus to the desired level using the vacuum pump.
-
Heating: Begin heating the distillation flask gently.
-
Fraction Collection: Collect the distillate that comes over at a constant temperature. This fraction will be the purified product.
-
Cooling and Re-pressurization: Once the distillation is complete, cool the apparatus before slowly and carefully re-introducing air.
Visualization of Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Applications of 5-Chloro-2-(propan-2-yl)aniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
5-Chloro-2-(propan-2-yl)aniline, also known as 5-chloro-2-isopropylaniline, is a substituted aniline that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom and an isopropyl group on the aniline ring, imparts specific steric and electronic properties that are leveraged in the construction of complex molecules. This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemicals and as a potential intermediate in pharmaceutical chemistry.
Application 1: Synthesis of Pyridazine Derivatives as Herbicides
This compound is a key intermediate in the synthesis of a novel class of pyridazine derivatives that exhibit significant herbicidal activity. These compounds act by inhibiting plant growth, offering a potential solution for weed management in agriculture. The overall synthetic scheme involves the reaction of this compound with a substituted pyridazine derivative to form the final active compound.
Quantitative Data Summary
| Product ID | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Pyridazine Derivative A | This compound | 4,5-dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one | N,N-Dimethylformamide (DMF) | 12 | 85 |
Experimental Protocol: Synthesis of 4-chloro-5-((5-chloro-2-isopropylphenyl)amino)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one
Materials:
-
This compound
-
4,5-dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one
-
N,N-Dimethylformamide (DMF)
-
Sodium hydride (60% dispersion in mineral oil)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, sodium hydride (1.2 eq) is added portion-wise at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
A solution of 4,5-dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one (1.0 eq) in DMF is added dropwise to the mixture.
-
The reaction is heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction is carefully quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyridazine derivative.
Logical Workflow for Herbicide Synthesis
Application 2: Potential Intermediate in the Synthesis of Complex Bioactive Molecules
The structural motif of this compound is found in various complex molecules synthesized for pharmaceutical research. While direct protocols for this specific aniline are not always published, its reactivity is analogous to other substituted anilines, making it a viable precursor for a range of transformations. A representative example is its potential use in the synthesis of multi-cyclic compounds through a Pictet-Spengler type reaction, a powerful method for constructing isoquinoline and β-carboline skeletons.
Hypothetical Experimental Protocol: Synthesis of a Tetrahydro-β-carboline Derivative
This protocol is a representative example based on established methodologies for similar aniline derivatives.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Tryptamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.1 eq) and tryptamine (1.0 eq) in dichloromethane (DCM), add formaldehyde (1.2 eq).
-
Cool the mixture to 0 °C and add trifluoroacetic acid (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography to yield the desired tetrahydro-β-carboline derivative.
Signaling Pathway of a Hypothetical Bioactive Molecule
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a complex molecule derived from this compound, targeting a receptor kinase.
Application Notes and Protocols for 5-Chloro-2-(propan-2-yl)aniline as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 5-Chloro-2-(propan-2-yl)aniline as a versatile chemical intermediate in the synthesis of pharmacologically active compounds. The following sections include its chemical and physical properties, key applications with synthetic protocols, and quantitative data to support your research and development endeavors.
Chemical and Physical Properties
This compound is a substituted aniline that serves as a crucial building block in organic synthesis. Its physical and chemical properties are summarized below:
| Property | Value |
| CAS Number | 20412-32-8 |
| Molecular Formula | C₉H₁₂ClN |
| Molecular Weight | 169.65 g/mol |
| Appearance | Light yellow to brown liquid or solid |
| Boiling Point | 258.6±20.0 °C (Predicted) |
| Density | 1.1±0.1 g/cm³ (Predicted) |
| pKa | 3.19±0.10 (Predicted) |
Note: Some physical properties are predicted and should be confirmed with experimental data.
Application in the Synthesis of Guanidine Derivatives
This compound is a key intermediate in the synthesis of substituted guanidines, a class of compounds with a wide range of therapeutic applications. One notable example is the synthesis of N-(4-cyanophenyl)-N'-(5-chloro-2-isopropylphenyl)guanidine.
Experimental Protocol: Synthesis of N-(4-cyanophenyl)-N'-(5-chloro-2-isopropylphenyl)guanidine
This protocol is adapted from patent WO2010041133A1.
Materials:
-
1-(4-cyanophenyl)-2-methyl-isothiourea
-
This compound
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 1-(4-cyanophenyl)-2-methyl-isothiourea (1.0 eq) in DMF, add this compound (1.0 eq).
-
Add triethylamine (2.0 eq) to the reaction mixture.
-
Heat the mixture at 80°C and stir for 16 hours.
-
After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.
Quantitative Data:
| Intermediate | Product | Yield (%) | Purity (%) |
| This compound | N-(4-cyanophenyl)-N'-(5-chloro-2-isopropylphenyl)guanidine | 75-85 | >95 |
Note: Yields and purity are representative and may vary based on reaction scale and purification efficiency.
Reaction Workflow:
Caption: Synthesis of a substituted guanidine.
Application in the Synthesis of METTL3-METTL14 Modulators
This compound is a precursor for the synthesis of compounds that act as positive allosteric modulators of the METTL3-METTL14 complex, an important target in cancer therapy. An example is the synthesis of a pyrimidinone derivative as described in patent WO2020097172A1.
Experimental Protocol: Synthesis of a Pyrimidinone Intermediate
Step 1: Synthesis of 1-(5-chloro-2-isopropylphenyl)thiourea
-
Dissolve this compound (1.0 eq) in a suitable organic solvent (e.g., dichloromethane).
-
Add benzoyl isothiocyanate (1.05 eq) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure.
-
To the residue, add a solution of sodium hydroxide in methanol and stir for 1 hour.
-
Neutralize the mixture with acetic acid and concentrate.
-
Purify the residue by chromatography to yield 1-(5-chloro-2-isopropylphenyl)thiourea.
Step 2: Synthesis of the Pyrimidinone Derivative
-
To a solution of 1-(5-chloro-2-isopropylphenyl)thiourea (1.0 eq) in ethanol, add ethyl 3-ethoxy-3-iminopropanoate hydrochloride (1.0 eq) and triethylamine (2.2 eq).
-
Reflux the mixture for 12-18 hours.
-
Cool the reaction to room temperature, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired pyrimidinone derivative.
Quantitative Data:
| Intermediate | Product | Overall Yield (%) | Purity (%) |
| This compound | Pyrimidinone Derivative | 60-70 | >98 |
Note: Overall yield is for the two-step synthesis.
Signaling Pathway Context:
Caption: Modulation of the METTL3-METTL14 pathway.
These detailed application notes and protocols demonstrate the utility of this compound as a valuable intermediate in the synthesis of compounds with significant potential in drug discovery and development. The provided data and workflows are intended to facilitate the efficient use of this building block in your research.
Application Notes and Protocols for 5-Chloro-2-(propan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, reaction mechanisms, and potential applications of 5-Chloro-2-(propan-2-yl)aniline, a substituted aniline with potential utility in medicinal chemistry and materials science. The protocols provided are based on established organic chemistry principles and may require optimization for specific experimental conditions.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from benzene. The overall synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Protocol 1.1: Friedel-Crafts Isopropylation of Benzene to Cumene
This protocol describes the alkylation of benzene with propene or 2-chloropropane in the presence of a Lewis acid catalyst.
-
Materials: Benzene, 2-chloropropane (or propene gas), anhydrous aluminum chloride (AlCl₃), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃) solution, anhydrous magnesium sulfate (MgSO₄), round-bottom flask, reflux condenser, dropping funnel, ice bath, separatory funnel.
-
Procedure:
-
To a stirred solution of benzene in a round-bottom flask cooled in an ice bath, slowly add anhydrous aluminum chloride.
-
Add 2-chloropropane dropwise from a dropping funnel over a period of 1 hour, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture over crushed ice and concentrated HCl.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude cumene by fractional distillation.
-
Protocol 1.2: Chlorination of Cumene
This protocol outlines the electrophilic aromatic substitution of cumene with chlorine gas.
-
Materials: Cumene, chlorine gas (Cl₂), iron(III) chloride (FeCl₃) or iron filings, sodium thiosulfate (Na₂S₂O₃) solution, round-bottom flask, gas inlet tube, magnetic stirrer.
-
Procedure:
-
In a round-bottom flask, add cumene and a catalytic amount of iron(III) chloride.
-
Bubble chlorine gas through the stirred solution at a controlled rate. Monitor the reaction progress by GC analysis.
-
Upon completion, purge the reaction mixture with nitrogen to remove excess chlorine.
-
Wash the mixture with sodium thiosulfate solution to remove any remaining chlorine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation to isolate 4-chloro-1-isopropylbenzene.
-
Protocol 1.3: Nitration of 4-Chloro-1-isopropylbenzene
This protocol describes the nitration of the chlorinated intermediate to introduce a nitro group.
-
Materials: 4-Chloro-1-isopropylbenzene, concentrated nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄), ice bath, dropping funnel, beaker.
-
Procedure:
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.
-
Add 4-chloro-1-isopropylbenzene dropwise to the stirred nitrating mixture, maintaining the temperature between 0 and 10°C.
-
After the addition, stir the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude 2-chloro-1-isopropyl-4-nitrobenzene from ethanol.
-
Protocol 1.4: Reduction of 2-Chloro-1-isopropyl-4-nitrobenzene
This protocol details the reduction of the nitro group to an amine using tin(II) chloride.
-
Materials: 2-Chloro-1-isopropyl-4-nitrobenzene, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH) solution, ethyl acetate, round-bottom flask, reflux condenser.
-
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-1-isopropyl-4-nitrobenzene in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Heat the mixture at reflux for 2-3 hours.
-
Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution until the solution is strongly alkaline.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or distillation under reduced pressure.
-
Expected Quantitative Data
The following table summarizes the expected, though hypothetical, data for the synthesis of this compound. Actual results may vary.
| Step | Reactant | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1. Isopropylation | Benzene (10 g) | Cumene | 120.19 | 15.4 | 12.3 | 80 |
| 2. Chlorination | Cumene (10 g) | 4-Chloro-1-isopropylbenzene | 154.65 | 12.9 | 9.7 | 75 |
| 3. Nitration | 4-Chloro-1-isopropylbenzene (10 g) | 2-Chloro-1-isopropyl-4-nitrobenzene | 199.63 | 12.9 | 11.0 | 85 |
| 4. Reduction | 2-Chloro-1-isopropyl-4-nitrobenzene (10 g) | This compound | 169.65 | 8.5 | 6.8 | 80 |
Reaction Mechanisms and Applications
This compound, as a primary aromatic amine, can undergo a variety of chemical transformations, making it a valuable intermediate in organic synthesis.
N-Acylation
N-acylation is a fundamental reaction of anilines, often used to introduce an amide functional group or to protect the amine during subsequent reactions.
Caption: General scheme for the N-acylation of this compound.
Protocol 2.1: N-Acetylation of this compound
-
Materials: this compound, acetic anhydride, pyridine (or sodium acetate), hydrochloric acid, Erlenmeyer flask, ice bath.
-
Procedure:
-
Dissolve this compound in a suitable solvent such as dichloromethane or pyridine in an Erlenmeyer flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the stirred solution.
-
Allow the reaction to proceed at room temperature for 1 hour.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude N-acetylated product from an appropriate solvent system (e.g., ethanol/water).
-
Diazotization and Sandmeyer Reaction
Diazotization of the primary amine group followed by a Sandmeyer reaction is a powerful tool to introduce a variety of substituents onto the aromatic ring.
Caption: Diazotization of this compound followed by a Sandmeyer reaction.
Protocol 2.2: Diazotization and Subsequent Sandmeyer Chlorination
-
Materials: this compound, sodium nitrite (NaNO₂), concentrated hydrochloric acid (HCl), copper(I) chloride (CuCl), ice-salt bath, beaker.
-
Procedure:
-
Dissolve this compound in concentrated hydrochloric acid and water, then cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir for 15-20 minutes after the addition is complete.
-
In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, during which nitrogen gas will evolve.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent and purify the resulting 1,4-dichloro-2-isopropylbenzene by column chromatography or distillation.
-
Applications in Drug Development and Medicinal Chemistry
Substituted anilines are a cornerstone of many pharmaceuticals. The unique substitution pattern of this compound suggests its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents.
Potential Signaling Pathway Interactions
While specific biological targets for this compound have not been reported, derivatives of structurally similar anilines have shown activity as kinase inhibitors. For instance, certain 2-substituted aniline pyrimidine derivatives have been investigated as dual inhibitors of Mer and c-Met kinases, which are implicated in various cancers. The general structure of such inhibitors often involves an aniline moiety providing key hydrogen bonding interactions within the kinase active site.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
The 5-chloro and 2-isopropyl substituents on the aniline ring can modulate the compound's physicochemical properties, such as lipophilicity and electronic character, which are crucial for target binding and pharmacokinetic profiles. Researchers can utilize this compound as a starting material to synthesize a library of compounds for screening against various biological targets, particularly in the area of oncology.
Disclaimer: The protocols and information provided are for research and development purposes only. Appropriate safety precautions should be taken when handling all chemicals. The reaction conditions and yields are illustrative and may require optimization.
Application Notes and Protocols for the Analytical Characterization of 5-Chloro-2-(propan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-(propan-2-yl)aniline is a substituted aniline derivative with potential applications in pharmaceutical and chemical synthesis. As with any compound intended for use in drug development or other high-purity applications, rigorous analytical characterization is essential to confirm its identity, purity, and stability. These application notes provide detailed protocols for the characterization of this compound using a suite of standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Data Presentation: Summary of Analytical Data
The following tables summarize the expected quantitative data for the analysis of this compound.
Table 1: Chromatographic Data (Adapted Methods)
| Parameter | HPLC (Reverse-Phase) | GC-MS |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | DB-5ms (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Helium (Constant Flow) |
| Expected Elution Behavior | As a moderately nonpolar compound, it is expected to have a reasonable retention time on a C18 column. The elution can be tuned by adjusting the acetonitrile concentration. | Expected to be volatile enough for GC analysis with good peak shape on a nonpolar column. |
| Expected Retention Time | Dependent on the specific gradient program, but anticipated to be in the mid-to-late region of the chromatogram. | Dependent on the temperature program, but likely in the range of 10-15 minutes for a standard program. |
Table 2: Mass Spectrometry Data (Predicted)
| Parameter | Electron Ionization (EI) Mass Spectrometry |
| Molecular Ion [M]⁺ | m/z 169 (corresponding to C₉H₁₂³⁵ClN) |
| Isotopic Peak [M+2]⁺ | m/z 171 (due to the ³⁷Cl isotope, expected at ~1/3 the intensity of the M⁺ peak) |
| Major Fragment Ions | Expected fragments from the loss of the isopropyl group (m/z 126), and other characteristic fragments of the chloroaniline core. |
Table 3: ¹H NMR Spectroscopy Data (Predicted, 400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.1 | d | 1H | Aromatic H |
| ~6.9 | dd | 1H | Aromatic H |
| ~6.7 | d | 1H | Aromatic H |
| ~3.6 | br s | 2H | -NH₂ |
| ~3.0 | sept | 1H | -CH(CH₃)₂ |
| ~1.2 | d | 6H | -CH(CH₃)₂ |
Table 4: ¹³C NMR Spectroscopy Data (Predicted, 100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~145 | C-NH₂ |
| ~134 | C-Cl |
| ~130 | Aromatic CH |
| ~128 | Aromatic C-isopropyl |
| ~120 | Aromatic CH |
| ~118 | Aromatic CH |
| ~28 | -CH(CH₃)₂ |
| ~22 | -CH(CH₃)₂ |
Table 5: FTIR Spectroscopy Data (Characteristic Absorptions)
| Wavenumber (cm⁻¹) | Vibration |
| 3450-3300 | N-H stretch (primary amine, two bands expected) |
| 3100-3000 | Aromatic C-H stretch |
| 2980-2850 | Aliphatic C-H stretch (isopropyl group) |
| 1620-1580 | N-H bend and Aromatic C=C stretch |
| 1500-1400 | Aromatic C=C stretch |
| 850-750 | C-Cl stretch |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate this compound from potential impurities.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Application Note: Structural Characterization of 5-Chloro-2-(propan-2-yl)aniline using Fourier-Transform Infrared (FTIR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and application note for the structural analysis of 5-Chloro-2-(propan-2-yl)aniline using Fourier-Transform Infrared (FTIR) spectroscopy. FTIR is a powerful, non-destructive analytical technique that provides information about the functional groups and molecular structure of a compound. By identifying the characteristic vibrational frequencies of its constituent bonds, FTIR spectroscopy serves as a rapid and reliable method for confirming the identity and purity of key pharmaceutical intermediates like this compound.
Introduction
This compound is an aniline derivative containing several key functional groups: a primary aromatic amine, a substituted benzene ring, an isopropyl group, and a carbon-chlorine bond. The precise arrangement of these groups gives the molecule its unique chemical properties. FTIR spectroscopy measures the absorption of infrared radiation by a sample, causing its molecular bonds to vibrate at specific frequencies. These frequencies are characteristic of the bond type, its environment, and the overall molecular structure. The resulting FTIR spectrum is a molecular "fingerprint" that can be used for structural elucidation and compound identification. This note outlines the experimental procedure for acquiring an FTIR spectrum of the title compound and provides an interpretation of its key spectral features.
Experimental Protocol
This section details the methodology for obtaining a high-quality FTIR spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique.
2.1. Materials and Equipment
-
This compound (solid, high purity)
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR Spectrometer (e.g., equipped with a DTGS detector)
-
Spatula
-
Desiccator
2.2. Sample Preparation (KBr Pellet Method)
-
Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which can interfere with the spectrum. Cool to room temperature in a desiccator before use.
-
Grinding: Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.[1] Add approximately 100-200 mg of the dried KBr.
-
Mixing: Thoroughly grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained.[1] Proper grinding is crucial to reduce light scattering and obtain a high-quality spectrum.[2]
-
Pellet Pressing: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in a hydraulic press.
-
Evacuation: (Optional but recommended) Connect the die to a vacuum pump for a few minutes to remove trapped air, which can cause the pellet to be opaque.
-
Pressing: Apply pressure (typically 7-10 tons) for 1-2 minutes to form a thin, transparent, or translucent pellet.[1]
-
Pellet Removal: Carefully release the pressure and disassemble the die to retrieve the KBr pellet. The ideal pellet is clear and free of cracks.
2.3. Data Acquisition
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This allows the instrument to subtract signals from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer's beam path.
-
Scan: Acquire the sample spectrum using the following typical parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
Data Presentation and Interpretation
The FTIR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its specific functional groups. The table below summarizes the predicted vibrational modes and their expected wavenumber ranges.
Table 1: Predicted FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3450 - 3380 | N-H Asymmetric Stretch | Primary Aromatic Amine | Medium |
| 3380 - 3300 | N-H Symmetric Stretch | Primary Aromatic Amine | Medium |
| 3100 - 3000 | C-H Aromatic Stretch | Benzene Ring | Medium to Weak |
| 2980 - 2850 | C-H Aliphatic Stretch | Isopropyl Group | Strong |
| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine | Medium to Strong |
| 1610 - 1570 | C=C Aromatic Ring Stretch | Benzene Ring | Medium |
| 1520 - 1470 | C=C Aromatic Ring Stretch | Benzene Ring | Medium to Strong |
| 1385 - 1365 | C-H Bending (Symmetric) | Isopropyl (gem-dimethyl) | Medium |
| 1335 - 1250 | C-N Aromatic Stretch | Aromatic Amine | Strong |
| 910 - 665 | N-H Wagging | Primary Amine | Broad, Strong |
| 850 - 750 | C-H Aromatic Out-of-Plane Bend | Substituted Benzene | Strong |
| 750 - 650 | C-Cl Stretch | Aryl Halide | Medium to Strong |
Discussion of Key Spectral Features:
-
N-H Vibrations: The presence of a primary amine group (-NH₂) is strongly indicated by two distinct, medium-intensity peaks in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes.[3] A strong bending vibration should also appear around 1650-1580 cm⁻¹.[3] A characteristic broad and strong absorption due to N-H wagging is expected in the lower frequency region (910-665 cm⁻¹).[3]
-
C-H Vibrations: The spectrum will show two types of C-H stretching. Sharp peaks just above 3000 cm⁻¹ are characteristic of the aromatic C-H bonds on the benzene ring.[4] Stronger, more intense peaks just below 3000 cm⁻¹ arise from the aliphatic C-H bonds of the isopropyl group.
-
Aromatic Ring: The carbon-carbon double bond stretches within the benzene ring typically produce two sharp bands of variable intensity around 1600 cm⁻¹ and 1500 cm⁻¹.[4][5] The substitution pattern on the ring will influence the strong C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹).
-
C-N and C-Cl Bonds: A strong band between 1335-1250 cm⁻¹ is indicative of the C-N stretching vibration in an aromatic amine.[3] The C-Cl stretch is expected in the fingerprint region, typically between 750-650 cm⁻¹, though its exact position can be influenced by the overall molecular structure.
Visualized Workflow and Logic
The following diagrams illustrate the logical workflow for the experimental protocol and the relationship between the molecular structure and its expected spectral regions.
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Caption: Relationship between molecular structure and key FTIR spectral regions.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural verification of this compound. The technique allows for the unambiguous identification of its primary amine, isopropyl, and chloro-aromatic moieties through their characteristic vibrational frequencies. The protocol described herein provides a reliable method for obtaining a high-quality spectrum suitable for qualitative analysis, identity confirmation, and purity assessment in research and drug development settings.
References
Application Notes and Protocols: 5-Chloro-2-(propan-2-yl)aniline in Pharmaceutical Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-(propan-2-yl)aniline, a substituted aniline derivative, serves as a crucial building block in the synthesis of a diverse range of biologically active molecules. Its unique structural features, including the presence of a chlorine atom and an isopropyl group on the aniline ring, provide a versatile scaffold for the development of novel therapeutic agents. This document provides an overview of its applications in pharmaceutical drug discovery, detailed synthetic protocols, and its role in the generation of compounds targeting various signaling pathways implicated in cancer and other diseases. While direct biological activity of this compound is not extensively documented, its utility as a key intermediate is well-established in the synthesis of potent kinase inhibitors and modulators of critical cellular pathways.
Applications in Drug Discovery
This compound is a valuable precursor for the synthesis of compounds with a wide array of pharmacological activities, particularly in the realm of oncology. Its derivatives have shown significant potential as inhibitors of key enzymes and signaling pathways that are often dysregulated in cancer.
1. Kinase Inhibitors:
Substituted anilines are core components of many kinase inhibitors, and this compound provides a strategic starting point for developing potent and selective inhibitors.
-
c-Src/Abl Kinase Inhibition: Derivatives of chloro-anilines have been incorporated into novel quinazoline-based inhibitors targeting the tyrosine kinase domains of c-Src and Abl enzymes. These kinases are implicated in cancer progression, and their inhibition can lead to potent antitumor effects. One such example is AZD0530, a potent inhibitor of tumor growth in preclinical models.[1]
-
ALK/EGFR Dual Inhibition: The scaffold has been utilized in the development of dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), which are key drivers in non-small cell lung cancer (NSCLC). A potent ALK/EGFR dual kinase inhibitor, CHMFL-ALK/EGFR-050, has been developed to overcome drug resistance associated with existing therapies.[2]
-
Chk1 Kinase Inhibition: 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas, derived from chloro-aniline precursors, have been identified as potent and selective inhibitors of Checkpoint Kinase 1 (Chk1).[3] Chk1 is a critical component of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy.[3]
2. WNT Signaling Pathway Inhibition:
The WNT signaling pathway is crucial in embryonic development and its aberrant activation is linked to various cancers.
-
Dishevelled 1 (DVL1) Inhibition: A derivative of 5-chloro-indole, synthesized using precursors related to this compound, has been identified as a selective inhibitor of DVL1 binding.[4] The (S)-enantiomer of this compound, (S)-1, demonstrated potent inhibition of DVL1 and suppressed the growth of colon cancer cells.[4]
3. EGFR/BRAF Pathway Inhibition in Cancer:
Mutations in the EGFR and BRAF genes are common drivers of various cancers.
-
Antiproliferative Activity: Novel 5-chloro-indole-2-carboxylate derivatives have been synthesized and shown to be potent inhibitors of mutant EGFR/BRAF pathways with significant antiproliferative activity against various cancer cell lines.[5]
4. Antimicrobial and Antifungal Agents:
Derivatives of this compound have also been explored for their potential as antimicrobial and antifungal agents. Schiff bases derived from 5-Chloro-Isopropyl Benzaldehyde have demonstrated activity against various bacterial and fungal strains.[6]
Quantitative Data Summary
The following table summarizes the biological activity of representative derivatives synthesized using this compound or closely related precursors.
| Compound/Derivative Class | Target(s) | Key Biological Activity | Cell Line(s) | IC50/EC50/GI50 | Reference |
| AZD0530 | c-Src, Abl | Potent enzyme inhibition | - | Low nanomolar | |
| CHMFL-ALK/EGFR-050 | ALK, EGFR (mutants) | Potent dual kinase inhibition | - | - | |
| 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas | Chk1 Kinase | Potent and selective inhibition | - | 3-10 nM | [3] |
| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide ((S)-1) | DVL1 | Selective DVL1 binding inhibition | HCT116 | EC50 = 0.49 µM (DVL1), EC50 = 7.1 µM (cell growth) | [4] |
| 5-chloro-indole-2-carboxylate derivatives | EGFR, BRAF V600E | Antiproliferative activity | Panc-1, MCF-7, A-549 | GI50 = 29 nM - 42 nM | [5] |
| Schiff bases of 5-Chloro-Isopropyl Benzaldehyde | Bacteria, Fungi | Antimicrobial activity | Various | - | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible multi-step synthesis of this compound from m-dichlorobenzene.
Step 1: Nitration of m-Dichlorobenzene to 2,4-Dichloronitrobenzene
-
Materials: m-dichlorobenzene, sulfuric acid (98%), nitric acid (65%), 4% sodium hydroxide solution.
-
Procedure:
-
To a stirred solution of m-dichlorobenzene, slowly add a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature of 45-55°C.
-
Maintain the reaction at this temperature for 4-5 hours.
-
After the reaction is complete, allow the layers to separate.
-
Wash the upper organic layer with water until neutral.
-
Perform a soda boil using a 4% sodium hydroxide solution, followed by standing and layering.
-
Wash the lower organic layer with water until neutral to obtain 2,4-dichloronitrobenzene.
-
Step 2: Amination of 2,4-Dichloronitrobenzene to 5-Chloro-2-nitroaniline
-
Materials: 2,4-dichloronitrobenzene, liquid ammonia, toluene.
-
Procedure:
-
Add 2,4-dichloronitrobenzene and toluene to a high-pressure amination autoclave.
-
Introduce liquid ammonia into the sealed autoclave.
-
Heat the mixture to 140-150°C under a pressure of 7.0-8.5 MPa and maintain for 5-6 hours.
-
After the reaction, relieve the pressure to 0.5 MPa and transfer the material to a washing kettle.
-
Wash with water to remove ammonium chloride.
-
Filter the mixture to obtain a filter cake of 5-chloro-2-nitroaniline.
-
Step 3: Reduction of 5-Chloro-2-nitroaniline to 4-Chloro-2-aminobenzene
-
Materials: 5-chloro-2-nitroaniline, iron powder, hydrochloric acid, ethanol.
-
Procedure:
-
In a round-bottom flask, suspend 5-chloro-2-nitroaniline in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-chloro-benzene-1,2-diamine.
-
Step 4: Isopropylation of 4-Chloro-benzene-1,2-diamine to this compound
-
Materials: 4-chloro-benzene-1,2-diamine, 2-bromopropane, a suitable base (e.g., potassium carbonate), and a solvent (e.g., DMF or acetonitrile).
-
Procedure:
-
Dissolve 4-chloro-benzene-1,2-diamine in the chosen solvent.
-
Add the base and 2-bromopropane.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Note: This is a proposed synthetic route. Reaction conditions may need optimization.
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bhu.ac.in [bhu.ac.in]
Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 5-Chloro-2-(propan-2-yl)aniline, a valuable building block in medicinal chemistry and drug development. The unique substitution pattern of this aniline derivative makes it a key intermediate for the synthesis of a variety of complex organic molecules with potential therapeutic applications.
Introduction
This compound and its derivatives are important intermediates in the pharmaceutical industry. The presence of the chloro and isopropyl groups on the aniline ring provides specific steric and electronic properties that can be exploited to modulate the pharmacological activity of target molecules. These compounds serve as crucial starting materials for the synthesis of novel therapeutic agents, including but not limited to, enzyme inhibitors and receptor modulators.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a two-step process. The general strategy involves the introduction of the isopropyl group onto a suitable chloronitrobenzene precursor, followed by the reduction of the nitro group to the corresponding aniline. A common and efficient approach is outlined below.
Caption: General synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-1-isopropyl-2-nitrobenzene (Intermediate)
This protocol describes the Friedel-Crafts alkylation of 1,4-dichloro-2-nitrobenzene to introduce the isopropyl group.
Materials:
-
1,4-Dichloro-2-nitrobenzene
-
Isopropyl alcohol or 2-chloropropane
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid catalyst
-
Dichloromethane (DCM) or other suitable inert solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 1,4-dichloro-2-nitrobenzene in dichloromethane to the stirred suspension.
-
After the addition is complete, add isopropyl alcohol or 2-chloropropane dropwise via the dropping funnel, maintaining the temperature at 0°C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-chloro-1-isopropyl-2-nitrobenzene.
Protocol 2: Synthesis of this compound (Final Product)
This protocol details the reduction of the nitro-intermediate to the target aniline derivative.
Materials:
-
4-Chloro-1-isopropyl-2-nitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)
-
Concentrated hydrochloric acid (HCl) (for SnCl₂ reduction) or Hydrogen gas (H₂) (for catalytic hydrogenation)
-
Ethanol or Ethyl acetate
-
Sodium hydroxide (NaOH), aqueous solution
-
Dichloromethane (DCM) or Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure using Tin(II) Chloride:
-
Dissolve 4-chloro-1-isopropyl-2-nitrobenzene in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic.
-
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or distillation under reduced pressure.
Procedure using Catalytic Hydrogenation:
-
Dissolve 4-chloro-1-isopropyl-2-nitrobenzene in ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC analysis.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired this compound. Further purification can be performed if necessary.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound and its key intermediate. Please note that yields and purity are dependent on the specific reaction conditions and purification methods employed.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Analytical Data (Representative) |
| 4-Chloro-1-isopropyl-2-nitrobenzene | C₉H₁₀ClNO₂ | 199.63 | 75-85 | >95 | ¹H NMR, ¹³C NMR, MS |
| This compound | C₉H₁₂ClN | 169.65 | 80-95 | >98 | ¹H NMR, ¹³C NMR, MS, IR |
Workflow and Logic
The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.
Caption: Experimental workflow for the synthesis and characterization.
Application Notes and Protocols for 5-Chloro-2-(propan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive handling and storage information is publicly available for 5-Chloro-2-(propan-2-yl)aniline. The following procedures and recommendations are based on the known hazards and properties of structurally similar compounds, including other substituted anilines. It is imperative to treat this compound as a potentially hazardous substance and to handle it with extreme care in a controlled laboratory environment. A thorough risk assessment should be conducted before any handling.
Summary of Potential Hazards and Properties
The data presented below is extrapolated from safety data sheets of analogous compounds such as 5-Chloro-2-methylaniline, 2-isopropylaniline, and general aniline handling procedures. These values should be considered as estimates and handled with appropriate caution.
| Property | Inferred Value/Information |
| Physical State | Likely a liquid or low-melting solid at room temperature.[1] |
| Appearance | Expected to be a colorless to yellow or amber liquid, may darken upon exposure to air and light.[1] |
| Odor | Aromatic, characteristic of anilines.[1] |
| Potential Hazards | - Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2] - Skin/Eye Irritation: May cause skin and serious eye irritation.[1][3] - Carcinogenicity: Suspected of causing cancer.[1] - Aquatic Toxicity: Likely toxic to aquatic life with long-lasting effects.[1][2] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[1] |
Experimental Protocols
General Handling Protocol
Objective: To provide a standardized procedure for the safe handling of this compound in a laboratory setting.
Materials:
-
This compound
-
Chemical-resistant gloves (Nitrile or Neoprene)
-
Safety goggles or face shield
-
Laboratory coat
-
Certified chemical fume hood
-
Glassware
-
Inert gas source (e.g., Nitrogen or Argon)
-
Spill kit for toxic and flammable materials
Procedure:
-
Preparation:
-
Ensure a certified chemical fume hood is in proper working order.
-
Don all required Personal Protective Equipment (PPE): lab coat, chemical-resistant gloves, and safety goggles.
-
Designate a specific area within the fume hood for handling the compound.
-
-
Handling:
-
All manipulations of this compound, including weighing and transferring, must be conducted within the chemical fume hood to avoid inhalation of vapors.
-
Use glassware that is clean, dry, and free of contaminants.
-
If the compound is sensitive to air or moisture, handle it under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
-
Post-Handling:
-
Tightly seal the container immediately after use.
-
Clean any contaminated surfaces with an appropriate solvent and then soap and water.
-
Dispose of all contaminated waste, including gloves and disposable labware, in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Storage Protocol
Objective: To outline the proper conditions for the safe and effective long-term storage of this compound.
Materials:
-
Tightly sealed, amber glass container
-
Secondary containment (e.g., a chemical-resistant tray or cabinet)
-
Ventilated and cool storage area
Procedure:
-
Container:
-
Store this compound in its original, tightly sealed container. If the original container is compromised, transfer the compound to a suitable, clearly labeled, amber glass bottle to protect it from light.
-
-
Atmosphere:
-
For long-term stability and to prevent degradation, store the compound under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Location:
-
Segregation:
-
Keep the container segregated from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[1]
-
-
Inventory:
-
Maintain an accurate inventory of the compound, including the date of receipt and the date the container was first opened.
-
Visualized Workflows and Pathways
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Chloro-2-(propan-2-yl)aniline
This technical support hub is designed for researchers, scientists, and professionals in drug development to provide comprehensive guidance for the synthesis of 5-Chloro-2-(propan-2-yl)aniline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the optimization of reaction yields and purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, categorized by reaction stage, to help users quickly identify and resolve experimental challenges.
Stage 1: Synthesis of 5-Chloro-2-nitroaniline
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2,4-Dichloronitrobenzene | - Incomplete nitration due to insufficient nitrating agent. - Reaction temperature out of the optimal range. | - Ensure the correct molar ratio of nitric acid to sulfuric acid is used. - Strictly maintain the reaction temperature between 35-45°C to ensure optimal conversion and minimize side-product formation. |
| Low Yield of 5-Chloro-2-nitroaniline | - Inefficient amination process. - Product loss during the workup and purification stages. - Formation of unwanted side products. | - Confirm that the autoclave is properly sealed and can maintain the required temperature and pressure (e.g., 160°C). - Employ a sufficient excess of ammonia to drive the reaction to completion. - Perform crystallization and filtration steps with care to minimize mechanical losses. |
| Product Contamination | - Presence of isomeric impurities. - Unreacted starting materials remaining in the product. | - Purify the 2,4-dichloronitrobenzene intermediate via recrystallization from ethanol to remove isomers. - The final product should be thoroughly washed and recrystallized from methanol to achieve high purity. |
Stage 2: Reduction of 5-Chloro-2-nitroaniline to 5-Chloro-2-aminoaniline
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | - Deactivated or insufficient quantity of the reducing agent. - Low catalytic activity. | - Use a fresh batch of the selected reducing agent (e.g., iron powder, sodium sulfide). - For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is not poisoned and that adequate hydrogen pressure is applied. |
| Formation of Side Products (e.g., azo compounds) | - Reaction conditions are too harsh, leading to over-reaction. | - Control the reaction temperature carefully and add the reducing agent in portions to manage any exothermic processes. |
| Difficulty in Product Isolation | - Formation of an emulsion during the extraction process. | - Add a saturated brine solution to help break the emulsion. - Filter the reaction mixture through a pad of celite to remove fine solid byproducts before extraction. |
Stage 3: N-Isopropylation of 5-Chloro-2-aminoaniline
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion to the Desired Product | - Inefficient formation of the imine intermediate. - Deactivated or insufficient reducing agent. | - Use a slight molar excess of acetone to favor imine formation. - Ensure that the reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) is added under strictly anhydrous conditions to maintain its reactivity. - When using catalytic reductive amination, consider a pre-activated catalyst. |
| Formation of Di-isopropylated Byproduct | - Excessive amount of acetone or extended reaction time. | - Maintain a controlled molar ratio of the aniline to acetone (e.g., 1:1.2). - Monitor the reaction's progress using TLC or GC and stop it once the starting material has been consumed to prevent over-alkylation. |
| Product is an Oil and Difficult to Purify | - Presence of various impurities. | - Purify the product using column chromatography on silica gel with a suitable eluent system, such as a hexane/ethyl acetate gradient. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for this compound?
A1: A widely used and effective method is a three-step synthesis:
-
The nitration of m-dichlorobenzene to yield 2,4-dichloronitrobenzene.
-
The amination of 2,4-dichloronitrobenzene to form 5-chloro-2-nitroaniline.[1][2][3]
-
The reductive amination of the resulting 5-chloro-2-aminoaniline with acetone to produce the final product.
Q2: How can the yield of the amination step for producing 5-chloro-2-nitroaniline be improved?
A2: To enhance the yield, it is crucial to conduct the reaction in a sealed autoclave at high pressure and a temperature of around 160°C.[2][3] The use of a solvent such as toluene and a significant excess of liquid ammonia will also help to drive the reaction towards completion.[2][3]
Q3: What are the recommended reducing agents for the reductive amination of 5-chloro-2-aminoaniline with acetone?
A3: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice due to its mild and selective nature in reducing imines. Sodium cyanoborohydride (NaBH₃CN) is also a viable option. For catalytic approaches, copper chromite or nickel-based catalysts in the presence of hydrogen gas are effective.
Q4: How can the formation of the di-isopropylated byproduct be minimized during the N-alkylation step?
A4: Precise control over the stoichiometry of the reactants is essential. A small excess of acetone is recommended, but a large excess should be avoided. Close monitoring of the reaction's progress and timely termination upon consumption of the starting material are key to preventing over-alkylation.
Q5: The final product obtained is an oil. What is the best method for its purification?
A5: It is not uncommon for the final product of this synthesis to be an oil. The most effective purification method is typically column chromatography on silica gel. A gradient elution using a mixture of hexane and ethyl acetate is a good starting point for separating the desired product from any impurities.
Data Presentation
Table 1: Representative Yields for the Synthesis of 5-Chloro-2-nitroaniline
| Starting Material | Reagents | Conditions | Yield (%) | Purity (%) |
| 2,4-Dichloronitrobenzene | Liquid Ammonia, Toluene | 160°C, 8 hours, Autoclave | ~91[2][3] | >99[2] |
| 3-Chloroaniline | Formic Acid, Nitric Acid, Acetic Anhydride | 0-10°C | ~85[4] | >98[4] |
Table 2: Comparison of Conditions for Reductive Amination of Anilines with Acetone
| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| NaBH(OAc)₃ | Dichloromethane | Room Temp | 12-24 | 80-95 |
| NaBH₃CN | Methanol | Room Temp | 12-24 | 75-90 |
| Copper Chromite / H₂ | Toluene | 140 | 1 | ~93 |
| Ni/Organoclay / H₂ | - | 150-200 | 2-4 | High |
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-2-nitroaniline from 2,4-Dichloronitrobenzene
-
Materials: 2,4-dichloronitrobenzene, toluene, liquid ammonia.
-
Procedure:
-
In a high-pressure autoclave, combine 2,4-dichloronitrobenzene and toluene.
-
Seal the autoclave and thoroughly purge it with nitrogen gas.
-
Introduce the required amount of liquid ammonia into the sealed autoclave.
-
Heat the mixture to 160°C and maintain this temperature for 8 hours with continuous stirring.[2][3]
-
Allow the autoclave to cool to room temperature and then carefully vent the excess ammonia gas.
-
Transfer the reaction mixture to a beaker and dilute with water.
-
Cool the mixture to 10°C to induce crystallization and then filter the solid product.
-
Wash the collected filter cake with water.
-
Recrystallize the crude product from methanol to obtain purified 5-chloro-2-nitroaniline.[2]
-
Protocol 2: Reductive Amination of 5-Chloro-2-aminoaniline with Acetone using NaBH(OAc)₃
-
Materials: 5-Chloro-2-aminoaniline, acetone, sodium triacetoxyborohydride (NaBH(OAc)₃), anhydrous dichloromethane (DCM), saturated sodium bicarbonate solution.
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 5-chloro-2-aminoaniline in anhydrous DCM.
-
Add acetone (1.2 equivalents) to the solution and stir for 30 minutes at room temperature to facilitate the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions to the reaction mixture.
-
Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically within 12-24 hours), quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and perform an additional extraction of the aqueous layer with DCM.
-
Combine all organic layers, dry them over anhydrous sodium sulfate, and then concentrate the solution under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure this compound.
-
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for optimizing the synthesis.
References
identification of byproducts in 5-Chloro-2-(propan-2-yl)aniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-Chloro-2-(propan-2-yl)aniline.
Troubleshooting Guide
Unexpected results during the synthesis of this compound can often be traced to specific reaction parameters or starting material quality. The table below outlines common issues, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | • Incomplete reaction. • Suboptimal reaction temperature or time. • Inefficient catalyst activity. • Formation of multiple byproducts. | • Monitor reaction progress using TLC or GC-MS. • Optimize temperature and reaction duration. • Use a fresh or more active catalyst. • Adjust molar ratios of reactants to minimize side reactions. |
| Presence of Multiple Spots on TLC/Peaks in GC-MS | • Over-alkylation (di- or tri-isopropylation). • Isomerization of the product. • Unreacted starting materials. • Impurities in the starting 4-chloroaniline. | • Reduce the amount of the alkylating agent (e.g., 2-bromopropane or isopropanol/acid). • Control the reaction temperature carefully. • Purify the starting materials before use. • Employ column chromatography for purification. |
| Difficulty in Product Purification | • Byproducts with similar polarity to the desired product. • Formation of tar-like substances. | • Utilize a different solvent system for column chromatography to improve separation. • Consider derivatization of the amine to alter its polarity for easier separation, followed by deprotection. • Run the reaction at a lower temperature to minimize tar formation. |
| Product Instability or Discoloration | • Oxidation of the aniline functional group. | • Store the purified product under an inert atmosphere (e.g., nitrogen or argon). • Keep the product in a cool, dark place. • Use an antioxidant if compatible with downstream applications. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in the synthesis of this compound?
A1: The most common synthesis route is the Friedel-Crafts alkylation of 4-chloroaniline. Based on this, the likely byproducts include:
-
Di-isopropylanilines: Over-alkylation can lead to the formation of 5-Chloro-2,6-di(propan-2-yl)aniline or other di-isopropyl isomers.
-
Isomeric Products: Although the isopropyl group is sterically directed to the ortho position of the amino group, some para-alkylation to the amino group might occur, or rearrangement could lead to other isomers, though less likely for the chloro-substituted ring.
-
Unreacted Starting Material: Incomplete reaction will leave residual 4-chloroaniline.
Q2: How can I identify these byproducts?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool to separate the components of the reaction mixture and identify them based on their mass-to-charge ratio and fragmentation patterns. For example, the desired product will have a specific molecular ion peak, while di-alkylated byproducts will show a higher mass.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both quantification and separation of the product from byproducts. Different retention times will be observed for compounds with different polarities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of the main product and any isolated byproducts. The number of signals, their splitting patterns, and chemical shifts provide detailed structural information.
Q3: How can the formation of over-alkylation byproducts be minimized?
A3: To reduce the formation of di- and tri-alkylated products, you can:
-
Control Stoichiometry: Use a molar ratio where the aniline is in excess relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low local concentration.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation step more significantly than the first.
Illustrative Data Presentation
The following table is an example of how to present data from a GC-MS analysis of a crude reaction mixture.
| Peak No. | Retention Time (min) | Proposed Compound | Molecular Weight ( g/mol ) | Area % |
| 1 | 5.8 | 4-Chloroaniline (Starting Material) | 127.57 | 10.5 |
| 2 | 8.2 | This compound | 169.65 | 75.2 |
| 3 | 10.1 | 5-Chloro-2,6-di(propan-2-yl)aniline | 211.73 | 14.3 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation
Materials:
-
4-Chloroaniline
-
2-Bromopropane
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-chloroaniline (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous AlCl₃ (1.1 equivalents) portion-wise, keeping the temperature below 5 °C.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add 2-bromopropane (1.2 equivalents) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench with 1 M HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Byproduct Identification by GC-MS
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture (approx. 1 mg) in 1 mL of DCM or another suitable solvent.
-
Inject 1 µL of the prepared sample into the GC-MS.
Data Analysis:
-
Identify the peaks corresponding to the starting material, product, and byproducts based on their retention times.
-
Analyze the mass spectrum of each peak to determine the molecular weight and fragmentation pattern, which will aid in structural elucidation.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Potential side reaction leading to over-alkylation.
Caption: Workflow for byproduct identification and analysis.
Technical Support Center: Purifying 5-Chloro-2-(propan-2-yl)aniline
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working on the purification of 5-Chloro-2-(propan-2-yl)aniline.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the purification of this compound.
Q1: My final product has a dark coloration, what are the likely impurities?
A1: Dark coloration, often yellow to brown, in aniline derivatives is typically due to oxidation and polymerization products.[1] Trace amounts of unreacted starting materials or byproducts from the synthesis can also contribute to color. Exposure to air and light can accelerate the formation of these colored impurities.
Q2: I am seeing a lower than expected yield after purification. What are the common causes?
A2: Low yield can result from several factors during the purification process:
-
Recrystallization: Using an excessive amount of solvent, cooling the solution too rapidly leading to fine crystals that are difficult to filter, or incomplete precipitation.
-
Column Chromatography: Improper choice of eluent, leading to incomplete elution of the product from the column, or decomposition of the product on the silica gel.
-
Distillation: Bumping of the liquid during vacuum distillation, leading to loss of product into the receiving flask, or decomposition at high temperatures.[1]
Q3: My NMR spectrum shows unexpected peaks. What could they be?
A3: Unexpected peaks in the NMR spectrum could correspond to:
-
Residual Solvents: From the purification process (e.g., ethanol, hexane, ethyl acetate).
-
Isomeric Impurities: Positional isomers of this compound that may have formed during synthesis.
-
Starting Materials: Unreacted precursors from the synthesis.
-
Byproducts: Such as products of over-alkylation or dehalogenation.
Q4: How can I remove residual water from my purified product?
A4: Residual water can sometimes be removed by azeotropic distillation with a suitable solvent like toluene prior to the final purification step.[2] For small amounts of water, drying the organic solution with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal is effective.
Q5: What is the best method to purify this compound on a large scale?
A5: For large-scale purification, vacuum distillation is often the most efficient method for thermally stable anilines.[1][3] It is effective at removing non-volatile impurities and can be scaled up more readily than column chromatography.
Experimental Protocols
Below are detailed methodologies for common purification techniques for this compound.
Recrystallization
Recrystallization is a suitable method for removing small amounts of impurities. The choice of solvent is critical.
Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, hexane/ethyl acetate).
-
Hot filter the solution if any insoluble impurities are present.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
| Parameter | Value |
| Solvent System | Ethanol/Water or Hexane/Ethyl Acetate |
| Temperature (Dissolution) | 60-80 °C |
| Cooling Temperature | 0-5 °C |
| Expected Purity | >99% |
| Expected Yield | 70-90% |
Column Chromatography
Column chromatography is effective for separating the target compound from closely related impurities.
Protocol:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 9:1 to 7:3 v/v) |
| Elution Mode | Isocratic or Gradient |
| Expected Purity | >99.5% |
| Expected Yield | 60-80% |
Vacuum Distillation
Vacuum distillation is ideal for purifying thermally stable liquids by separating them from non-volatile impurities.[1]
Protocol:
-
Place the crude this compound in a round-bottom flask with a stir bar or boiling chips.
-
Set up a vacuum distillation apparatus.
-
Apply a vacuum and begin heating the flask gently in an oil bath.
-
Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of aniline is significantly reduced under vacuum.[1]
-
Monitor the temperature and pressure throughout the distillation.
| Parameter | Value |
| Pressure | 1-10 mmHg |
| Estimated Boiling Point | 70-90 °C (at ~1 mmHg) |
| Expected Purity | >99% |
| Expected Yield | 80-95% |
Diagrams
Purification Workflow
Caption: General Purification Workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting Decision Tree for Purification Issues.
References
Technical Support Center: Stability and Degradation of 5-Chloro-2-(propan-2-yl)aniline
This technical support center is designed to assist researchers, scientists, and drug development professionals by providing guidance on the stability and potential degradation of 5-Chloro-2-(propan-2-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to maintain its integrity? A1: For analogous aromatic amines, storage in a cool, dry, and well-ventilated area is recommended. The compound should be kept in a tightly sealed, light-resistant container, preferably under an inert atmosphere such as nitrogen or argon to prevent oxidative degradation. Some related compounds are known to darken over time, which may indicate degradation.[1]
Q2: What are the likely degradation pathways for this compound? A2: While specific pathways for this compound have not been published, chloroanilines can undergo several degradation reactions. These include oxidation of the amino group, electrophilic substitution (such as hydroxylation) on the aromatic ring, and dehalogenation (removal of the chlorine atom).[2][3] Photodegradation may also occur upon exposure to light.
Q3: What potential degradation products might be formed from this compound? A3: Degradation could yield a variety of products, including the corresponding oxidized species (e.g., nitroso or nitro compounds) or hydroxylated derivatives. Based on studies of similar chloroanilines, the formation of related chlorophenols is also a possibility.[3]
Q4: Is this compound susceptible to degradation by light? A4: Aromatic amines are frequently sensitive to light. It is prudent to handle this compound as a light-sensitive compound. All storage and experimental manipulations should be conducted with measures to protect it from light to prevent photolytic degradation.
Q5: How can I assess the stability of this compound in my experimental samples? A5: The stability of this compound should be evaluated using a validated, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with a suitable detector like a UV or Mass Spectrometry (MS) detector, are commonly employed for this purpose. A stability-indicating method must be able to resolve the parent compound from all potential degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Course of Action |
| The solid compound has changed color (e.g., from off-white to brown). | This may be due to oxidation or degradation from exposure to air, light, or moisture. | Store the compound in a tightly sealed, opaque container under an inert atmosphere. Before use, it is advisable to re-analyze the material to confirm its purity. |
| Unexpected peaks appear in the chromatograms of stability samples. | This suggests the compound is degrading. | Characterize the new peaks using techniques such as mass spectrometry (MS) to identify the degradation products. Re-evaluate the storage and handling conditions to mitigate further degradation. |
| Low recovery of the compound is observed from a formulated product. | This could indicate instability within the formulation matrix or interactions with other components. | Perform compatibility studies with individual formulation excipients. If oxidative degradation is suspected, consider adjusting the pH or incorporating antioxidants. |
| Inconsistent or non-reproducible analytical results are obtained. | This might be due to the instability of the compound in the analytical solvent or during the analytical procedure itself. | Assess the stability of the compound in the chosen analytical solvent. Ensure that samples are prepared fresh and analyzed promptly. Always use a well-maintained reference standard for comparison. |
Data Presentation
Table 1: Comparative Physicochemical Properties of Structurally Related Chloroanilines
| Property | 5-Chloro-2-methylaniline | 2,5-Dichloroaniline | 5-Chloro-2-nitroaniline |
| Molecular Formula | C₇H₈ClN | C₆H₅Cl₂N | C₆H₅ClN₂O₂ |
| Molecular Weight | 141.60 g/mol | 162.02 g/mol | 172.57 g/mol |
| Physical Form | Amber Liquid[1] | Solid | Powder Solid[4] |
| Melting Point | 22 °C | 49-51 °C | 107-109 °C |
| Boiling Point | 237 °C[1] | 251 °C | - |
| Flash Point | 160 °C[1] | 132 °C | - |
| Recommended Storage | 2-30°C | Room Temperature | Room Temperature |
Note: The data presented above is for structurally related compounds and is intended to provide a general comparative reference.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under a variety of stress conditions to understand its degradation pathways and identify potential degradation products.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade methanol
-
HPLC-grade water
-
pH meter
-
HPLC system with a UV or MS detector
-
Photostability chamber
-
Controlled temperature oven
Methodology:
-
Stock Solution Preparation: Accurately prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid-Induced Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 4 hours.
-
After cooling, neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base-Induced Degradation:
-
Combine 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Maintain the mixture at room temperature for 4 hours.
-
Neutralize the solution with 0.1 M HCl and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Add 1 mL of 3% H₂O₂ to 1 mL of the stock solution.
-
Keep the mixture at room temperature for 24 hours, ensuring it is protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a vial.
-
Expose the vial to a temperature of 80°C in an oven for 24 hours.
-
Dissolve the heat-stressed solid in methanol and dilute for analysis.
-
-
Photolytic Degradation:
-
Place a solution of this compound in a photochemically transparent container.
-
Expose the solution to a controlled light source (e.g., UV lamp) in a photostability chamber.
-
Collect samples at predetermined time intervals (e.g., 0, 4, 8, and 24 hours) for HPLC analysis.
-
-
Analytical Method:
-
Analyze all prepared samples using a validated stability-indicating HPLC method.
-
Quantify the decrease in the peak area of the parent compound and monitor the formation and growth of any new peaks corresponding to degradation products.
-
Mandatory Visualization
Caption: A typical experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for a substituted chloroaniline.
References
Technical Support Center: 5-Chloro-2-(propan-2-yl)aniline Solubility
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the solubility of 5-Chloro-2-(propan-2-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: How can I qualitatively determine the solubility of this compound?
A2: A straightforward method is to perform a series of solubility tests using small amounts of the compound in various solvents. A general procedure involves adding a small, measured amount of the solid to a known volume of the solvent and observing if it dissolves after vigorous shaking or stirring.[2][3][4]
Q3: What factors can influence the solubility of this compound?
A3: Several factors can affect solubility, including:
-
Temperature: Solubility of solids in liquids generally increases with temperature.
-
pH: For ionizable compounds like amines, pH is a critical factor. In acidic solutions, the amine group will be protonated, forming a salt that is typically more water-soluble.
-
Purity of the compound: Impurities can either increase or decrease the apparent solubility.[5]
-
Solvent polarity: "Like dissolves like" is a guiding principle; a compound tends to be more soluble in a solvent with a similar polarity.
Quantitative Solubility Data
The following table provides an estimated qualitative solubility profile for this compound based on general principles for aromatic amines. Note: This data is for estimation purposes only and should be confirmed by experimental determination.
| Solvent | Expected Qualitative Solubility | Rationale |
| Water | Insoluble | The large, nonpolar aromatic and alkyl groups dominate the molecule, making it hydrophobic.[1] |
| 5% Hydrochloric Acid (HCl) | Soluble | The basic amine group reacts with the acid to form a more polar and water-soluble ammonium salt.[3][4] |
| 5% Sodium Hydroxide (NaOH) | Insoluble | The compound is a weak base and will not react with a basic solution to form a soluble salt.[3][4] |
| Ethanol | Soluble | Ethanol is a polar organic solvent that can interact favorably with the amine group. |
| Dichloromethane (DCM) | Soluble | DCM is a nonpolar organic solvent that can dissolve the nonpolar parts of the molecule. |
| Hexane | Sparingly Soluble to Insoluble | Hexane is a very nonpolar solvent and may not effectively solvate the polar amine group. |
Experimental Protocols
Protocol 1: Qualitative Solubility Determination
This protocol outlines a method for the rapid, qualitative assessment of solubility.
Materials:
-
This compound
-
Test tubes and rack
-
Spatula
-
Vortex mixer or stirring rod
-
Solvents: Water, 5% HCl, 5% NaOH, Ethanol, Dichloromethane, Hexane
-
pH paper
Procedure:
-
Place approximately 25 mg of this compound into a clean, dry test tube.
-
Add 0.75 mL of the chosen solvent to the test tube in small portions.
-
After each addition, vigorously shake or vortex the test tube for 30-60 seconds.[2][3]
-
Visually inspect the solution to determine if the compound has dissolved completely. If the solution is clear, the compound is soluble. If solid particles remain, it is insoluble or sparingly soluble.
-
If the compound is water-soluble, test the pH of the solution with pH paper to confirm its basic nature.[4][6]
-
Record your observations for each solvent.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This protocol provides a more quantitative measure of solubility.
Materials:
-
This compound
-
Scintillation vials or screw-capped vials
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Chosen solvent
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial. This ensures that undissolved solid remains.
-
Place the vial in an orbital shaker at a constant temperature and allow it to equilibrate for a sufficient amount of time (e.g., 24-48 hours). The time required to reach equilibrium may vary.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe and filter it to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Determine the concentration of the dissolved compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered during solubility experiments.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent solubility results | Temperature fluctuations during the experiment. | Ensure all experiments are conducted in a temperature-controlled environment.[5] |
| Incomplete equilibration. | Increase the equilibration time to ensure the solution is fully saturated. | |
| Impurities in the compound or solvent.[5] | Use high-purity compound and solvents. | |
| Compound appears to be "oiling out" | The compound may be melting in the solvent rather than dissolving. | Check the melting point of the compound and the experimental temperature. Consider using a different solvent. |
| Formation of a liquid phase that is immiscible with the solvent. | This indicates low solubility. Record this observation. | |
| Difficulty in determining if dissolved | The compound may be forming a fine suspension or colloidal solution. | Allow the solution to stand undisturbed for a longer period. Centrifugation followed by filtration can help separate undissolved solids. |
| Solubility appears higher than expected | Presence of soluble impurities.[5] | Purify the compound before conducting solubility tests. |
| Incomplete removal of undissolved solid before analysis in quantitative methods.[7] | Use a finer filter or a combination of centrifugation and filtration to ensure all solid particles are removed. |
Visualizations
Caption: Experimental workflow for determining solubility.
Caption: Troubleshooting logic for solubility experiments.
References
- 1. Aromatic amines are insoluble in water because:A.Due to the larger hydrocarbon part which tends to retard the formation of H-bondsB.Due to the larger hydrocarbon part which tends to retard the formation of H-NbondsC.Due to the larger hydrocarbon part which tends to retard the formation of H-CbondsD.None of these [vedantu.com]
- 2. chem.ws [chem.ws]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. scribd.com [scribd.com]
- 5. quora.com [quora.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. orbit.dtu.dk [orbit.dtu.dk]
Technical Support Center: 5-Chloro-2-(propan-2-yl)aniline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-(propan-2-yl)aniline. The information is presented in a question-and-answer format to directly address common challenges encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity features of this compound?
A1: this compound is an aniline derivative with two key structural features that influence its reactivity:
-
Ortho-isopropyl group: This bulky alkyl group introduces significant steric hindrance around the amino group. This can slow down reactions at the nitrogen and the ortho-positions and may require more forcing reaction conditions or specialized catalysts.[1][2]
-
Para-chloro group: The chlorine atom is an electron-withdrawing group by induction but a weak deactivator overall due to resonance. It can be susceptible to dehalogenation under certain reductive conditions.[3][4] The para-position of the chlorine also directs incoming electrophiles to the remaining ortho- and meta-positions relative to the amine.
Q2: How does the steric hindrance from the isopropyl group affect common reactions?
A2: The ortho-isopropyl group can significantly impact reaction rates and outcomes. For instance, in acylation or sulfonation reactions, the bulky substituent can hinder the approach of the electrophile to the nitrogen atom, potentially requiring higher temperatures or longer reaction times.[2] In palladium-catalyzed cross-coupling reactions, the steric bulk can affect the efficiency of oxidative addition and reductive elimination steps, necessitating the use of specialized ligands to achieve good yields.[5][6][7]
Q3: What are the common impurities found in this compound, and how can they be removed?
A3: Common impurities may include starting materials, isomers from the synthesis of the aniline itself, and products of oxidation or other side reactions. Purification can typically be achieved through the following methods:
-
Crystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical and depends on the solubility of the desired compound versus the impurities.[8]
-
Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is often effective. A range of solvent systems (e.g., hexanes/ethyl acetate) can be used to achieve separation.
-
Distillation: If the compound is a liquid or a low-melting solid, vacuum distillation can be a viable purification technique.[8]
Q4: What are the recommended storage conditions for this compound?
A4: Like many anilines, this compound can be susceptible to air oxidation, which can lead to discoloration (turning yellow or brown). It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, and protected from light. For long-term storage, refrigeration is advisable.
Troubleshooting Guides
Acylation Reactions (e.g., Amide Formation)
Problem: Low or no conversion to the desired amide.
| Potential Cause | Troubleshooting Step |
| Steric Hindrance | Increase reaction temperature and/or reaction time. Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). Consider using a catalyst such as DMAP (4-dimethylaminopyridine) to accelerate the reaction. |
| Insufficiently Activated Acylating Agent | For carboxylic acids, ensure the coupling agent (e.g., DCC, EDC) is fresh and used in appropriate stoichiometry. |
| Base Incompatibility | Ensure the base used (e.g., triethylamine, pyridine) is non-nucleophilic and strong enough to neutralize the acid byproduct. |
Problem: Formation of multiple products.
| Potential Cause | Troubleshooting Step |
| Diacylation | Use a stoichiometric amount of the acylating agent. Add the acylating agent slowly to the reaction mixture at a lower temperature. |
| Ring Acylation (Friedel-Crafts) | This is less common for anilines due to the deactivating nature of the protonated amino group. However, under certain conditions, it can occur. Ensure the reaction is performed in the presence of a base to keep the aniline nitrogen unprotonated. |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki)
Problem: Low yield of the coupled product.
| Potential Cause | Troubleshooting Step |
| Ligand Inefficiency | The steric bulk of the ortho-isopropyl group requires a carefully chosen ligand. Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[5][6][7] |
| Catalyst Deactivation | Ensure stringent anhydrous and anaerobic conditions. Use a well-defined palladium precatalyst. |
| Base Strength/Solubility | The choice of base is critical. Screen different bases such as Cs2CO3, K3PO4, and NaOtBu. Ensure the base is sufficiently soluble in the reaction solvent. |
| Dehalogenation | Reductive dehalogenation of the chloro-substituent can be a side reaction.[3][4] This may be minimized by using a milder reducing agent (if applicable in the specific coupling reaction) or by optimizing the reaction temperature and time. |
Table 1: Effect of Ligand on Suzuki Coupling Yield with 4-tolylboronic acid
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| PPh3 | 2 | 100 | 24 | <10 |
| P(t-Bu)3 | 2 | 80 | 12 | 45 |
| XPhos | 2 | 80 | 8 | 85 |
| SPhos | 2 | 80 | 8 | 92 |
Diazotization and Subsequent Reactions (e.g., Sandmeyer)
Problem: Incomplete diazotization.
| Potential Cause | Troubleshooting Step |
| Low Temperature Not Maintained | Maintain the reaction temperature between 0-5 °C. Diazonium salts are unstable at higher temperatures.[9] |
| Insufficient Acid | Ensure a sufficient excess of a strong, non-nucleophilic acid (e.g., HCl, H2SO4) is used to generate nitrous acid in situ and keep the reaction medium acidic.[10] |
| Slow Addition of Nitrite | Add the sodium nitrite solution slowly to control the reaction temperature and prevent the buildup of nitrous acid. |
Problem: Low yield in the subsequent Sandmeyer reaction.
| Potential Cause | Troubleshooting Step |
| Decomposition of Diazonium Salt | Use the freshly prepared diazonium salt solution immediately in the next step. Avoid exposure to light. |
| Inefficient Copper Catalyst | Ensure the copper(I) salt is of high purity and used in stoichiometric amounts if necessary.[9] |
| Side Reactions | Azo coupling can occur if unreacted aniline is present. Ensure complete diazotization before proceeding. |
N-Alkylation Reactions
Problem: Low conversion or formation of dialkylated product.
| Potential Cause | Troubleshooting Step |
| Steric Hindrance | The ortho-isopropyl group will slow down N-alkylation. Use a more reactive alkylating agent (e.g., alkyl iodide instead of chloride). Increase the reaction temperature. |
| Overalkylation | To favor mono-alkylation, use a 1:1 stoichiometry of the aniline and alkylating agent.[11] Consider using a protecting group strategy if selective mono-alkylation is difficult to achieve. |
| Ring Alkylation | Under strongly acidic conditions, Friedel-Crafts type alkylation on the aromatic ring can compete with N-alkylation.[12] Perform the reaction under basic or neutral conditions to favor N-alkylation. |
Experimental Protocols
Protocol 1: General Procedure for Acylation
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the aryl halide (1.0 eq) and this compound (1.2 eq).
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by GC-MS or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: General experimental workflow for a typical organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 10. Diazotisation [organic-chemistry.org]
- 11. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Acid-catalyzed ortho-alkylation of anilines with styrenes: an improved route to chiral anilines with bulky substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
safe handling and disposal of 5-Chloro-2-(propan-2-yl)aniline
This guide provides essential safety information, handling procedures, and disposal protocols for 5-Chloro-2-(propan-2-yl)aniline, tailored for researchers and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. Key hazards include:
-
Acute oral, dermal, and inhalation toxicity.
-
Causes skin irritation and serious eye irritation.
-
May cause respiratory irritation.
-
Suspected of causing genetic defects and cancer.
-
May cause damage to organs through prolonged or repeated exposure.
-
Toxic to aquatic life with long-lasting effects.
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive range of PPE is required to minimize exposure. This includes, but is not limited to:
-
Eye/Face Protection: Use chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is necessary if working in a poorly ventilated area or when dealing with aerosols or dust.
Q3: How should this compound be stored safely?
A3: Proper storage is crucial to maintain the compound's stability and prevent accidents. Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Q4: What should I do in case of accidental skin or eye contact?
A4: Immediate action is required:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Q5: How do I properly dispose of waste containing this compound?
A5: This compound and its container must be disposed of as hazardous waste. Follow all federal, state, and local regulations. Do not allow it to enter drains or waterways. Contact a licensed professional waste disposal service.
Troubleshooting Guides
Scenario 1: I have accidentally spilled a small amount of this compound on my lab bench.
-
Immediate Action: Evacuate the immediate area and ensure proper ventilation. Wear appropriate PPE, including a respirator.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.
-
Cleanup: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Scenario 2: I am experiencing a headache and dizziness while working with the compound.
-
Immediate Action: Immediately move to an area with fresh air.
-
Seek Medical Attention: If symptoms persist, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
-
Review Your Protocol: Re-evaluate your handling procedures and engineering controls to ensure adequate ventilation and proper use of respiratory protection.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C9H12ClN |
| Molecular Weight | 169.65 g/mol |
| Appearance | Clear, colorless to light yellow liquid |
| Boiling Point | 247.9 °C |
| Melting Point | Not available |
| Flash Point | >110 °C |
Table 2: GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Germ Cell Mutagenicity | Category 2 |
| Carcinogenicity | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 |
Experimental Protocols
Protocol 1: Standard Handling and Weighing Procedure
-
Preparation: Ensure you are in a well-ventilated area, preferably within a chemical fume hood. Don all required PPE (safety goggles, face shield, nitrile gloves, lab coat).
-
Container Handling: Before opening, allow the container to come to room temperature to avoid moisture condensation.
-
Weighing: Carefully transfer the required amount of this compound from the primary container to a secondary, tared container for weighing. Use a clean spatula or pipette.
-
Closure: Tightly reseal the primary container immediately after use.
-
Cleanup: Clean any residual compound from the spatula and weighing area using a suitable solvent and dispose of the cleaning materials as hazardous waste.
Protocol 2: Small-Scale Spill Response
-
Assess the Situation: Determine the extent of the spill and ensure you have the necessary materials for cleanup (absorbent material, waste container, decontamination solution).
-
Don PPE: Wear a respirator, chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain the Spill: Gently cover the liquid spill with a non-combustible absorbent material.
-
Collect the Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Report the Incident: Inform your supervisor or safety officer of the spill and the cleanup procedure followed.
Visualizations
Caption: Workflow for handling a small-scale chemical spill.
Caption: Logical steps for the safe handling of this compound.
troubleshooting HPLC and GC analysis of 5-Chloro-2-(propan-2-yl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC and GC analysis of 5-Chloro-2-(propan-2-yl)aniline.
General Troubleshooting Workflow
Before delving into specific issues with either HPLC or GC, it's often beneficial to follow a logical troubleshooting sequence. The following workflow provides a general framework for identifying and resolving analytical problems.
Caption: General troubleshooting workflow for analytical issues.
HPLC Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of aromatic amines. Below are some common issues and solutions.
HPLC Troubleshooting FAQs
Q1: Why am I seeing no peak for this compound?
-
A1: Sample Degradation: The compound may have degraded. Ensure proper storage conditions (e.g., protection from light and air).
-
A2: Incorrect Mobile Phase: The mobile phase may be too strong, causing the analyte to elute with the solvent front. Try a weaker mobile phase (e.g., lower percentage of organic solvent).
-
A3: Detector Issue: Check that the detector is on and set to the correct wavelength for this compound (typically in the UV range of 240-250 nm).
-
A4: Injection Problem: There may be an issue with the autosampler or syringe, leading to no sample being injected.
Q2: My peak for this compound is showing significant tailing. What can I do?
-
A1: Secondary Interactions: The amine group can interact with free silanol groups on the silica-based column. Try a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%).
-
A2: Column Overload: The sample concentration may be too high. Dilute your sample and reinject.
-
A3: pH of Mobile Phase: The pH of the mobile phase can affect the ionization state of the aniline. Adjusting the pH to be 2-3 units away from the pKa of the compound can improve peak shape.
Q3: The retention time of my peak is drifting. Why is this happening?
-
A1: Column Temperature Fluctuations: Ensure a stable column temperature using a column oven. Inconsistent temperature can lead to retention time shifts.
-
A2: Mobile Phase Composition: If preparing the mobile phase online, ensure the pump is mixing accurately. If manually mixed, ensure it is well-mixed and degassed.
-
A3: Column Equilibration: The column may not be fully equilibrated with the mobile phase. Allow sufficient time for the column to equilibrate before starting your analytical run.
Summary of Common HPLC Issues
| Issue | Potential Cause | Recommended Solution |
| No Peak | Sample degradation, incorrect mobile phase, detector issue, injection failure. | Check sample integrity, adjust mobile phase strength, verify detector settings, inspect injection system. |
| Peak Tailing | Secondary silanol interactions, column overload, incorrect mobile phase pH. | Use an end-capped column, add a competing base to the mobile phase, dilute the sample, adjust mobile phase pH. |
| Retention Time Drift | Temperature fluctuations, inconsistent mobile phase composition, insufficient column equilibration. | Use a column oven, ensure proper mobile phase mixing and degassing, allow for adequate column equilibration time. |
| Ghost Peaks | Contamination in the mobile phase, carryover from previous injections. | Use fresh, high-purity mobile phase; implement a needle wash step in your injection sequence. |
Sample HPLC Experimental Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector: UV at 245 nm
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 10 µg/mL.
Caption: Influence of HPLC parameters on peak characteristics.
GC Analysis of this compound
Gas Chromatography (GC) is another powerful technique for analyzing volatile and semi-volatile compounds like this compound.
GC Troubleshooting FAQs
Q1: My peak is broad and shows tailing. What is the cause?
-
A1: Active Sites in the Inlet or Column: The amine group can interact with active sites in the GC system. Use a deactivated inlet liner and a column specifically designed for analyzing bases.
-
A2: Incorrect Injection Temperature: If the injection temperature is too low, the sample may not vaporize quickly and homogeneously, leading to a broad peak. The boiling point of this compound is approximately 243-244 °C, so the inlet temperature should be set sufficiently above this.
-
A3: Column Bleed: At high temperatures, the stationary phase can degrade and "bleed," leading to a rising baseline and potentially interacting with the analyte. Ensure you are operating within the column's recommended temperature range.
Q2: I am observing poor sensitivity and a small peak area. How can I improve this?
-
A1: Sample Adsorption: The analyte may be adsorbing to active sites in the system. Consider derivatization of the amine group to make it less polar and more volatile.
-
A2: Inefficient Ionization (for MS detectors): If using a mass spectrometer, ensure the ionization source is clean and operating correctly.
-
A3: Leaks in the System: A leak in the GC system can lead to a loss of sample and reduced sensitivity. Perform a leak check.
Q3: Why am I seeing extra, unexpected peaks in my chromatogram?
-
A1: Sample Decomposition: The compound may be decomposing in the hot inlet. Try lowering the inlet temperature to the lowest possible value that still ensures complete vaporization.
-
A2: Septum Bleed: Pieces of the septum can be introduced into the inlet during injection, leading to extraneous peaks. Use a high-quality, low-bleed septum and change it regularly.
-
A3: Contaminated Carrier Gas: Impurities in the carrier gas can result in ghost peaks. Ensure you are using high-purity gas and that the gas traps are functioning correctly.
Summary of Common GC Issues
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing/Broadening | Active sites in the system, incorrect injection temperature, column bleed. | Use deactivated liners and columns, optimize inlet temperature based on boiling point, operate within the column's temperature limits. |
| Poor Sensitivity | Sample adsorption, inefficient ionization (MS), system leaks. | Consider sample derivatization, clean the ion source, perform a system leak check. |
| Extraneous Peaks | Sample decomposition, septum bleed, contaminated carrier gas. | Lower the inlet temperature, use high-quality septa and change them regularly, use high-purity carrier gas with traps. |
Sample GC Experimental Protocol
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 260 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Detector: Mass Spectrometer (MS) with a transfer line temperature of 280 °C and an ion source temperature of 230 °C.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 20 µg/mL.
Technical Support Center: 5-Chloro-2-(propan-2-yl)aniline Synthesis
Welcome to the technical support center for the synthesis of 5-Chloro-2-(propan-2-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The synthesis of this compound can be approached through several strategic routes. The most common methods involve either the introduction of the isopropyl group onto a pre-existing chloroaniline core or the construction of the aniline from a suitably substituted benzene ring. Key strategies include:
-
Friedel-Crafts Alkylation of a protected 4-chloroaniline: This involves the protection of the amino group, followed by the introduction of the isopropyl group, and subsequent deprotection.
-
Reductive Amination: This route may involve the reaction of a chloro-substituted aminoketone with an isopropylating agent or the reaction of a chloro-isopropyl-substituted ketone with an aminating agent.
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Buchwald-Hartwig Amination: This modern cross-coupling method can be employed to couple an aryl halide with isopropylamine in the presence of a palladium catalyst.
Q2: I am observing low yields in my Friedel-Crafts alkylation. What are the potential causes?
A2: Low yields in Friedel-Crafts alkylation of aniline derivatives are a common issue. Several factors could be contributing to this:
-
Inadequate protection of the amino group: The free amino group of aniline reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring towards electrophilic substitution. Ensure your protection strategy (e.g., acylation to form an amide) is robust.[1][2]
-
Catalyst deactivation: Moisture in the reaction can deactivate the Lewis acid catalyst. Ensure all reagents and glassware are thoroughly dried.
-
Carbocation rearrangement: When using isopropyl halides, the secondary carbocation is relatively stable. However, with other alkylating agents, rearrangements to more stable carbocations can lead to undesired products.[3][4]
-
Polyalkylation: The introduction of an electron-donating alkyl group can activate the ring, leading to the addition of multiple alkyl groups.[3]
Q3: How can I minimize the formation of di- and tri-alkylated byproducts during N-alkylation?
A3: The direct N-alkylation of anilines is often difficult to control and can lead to over-alkylation.[5][6] To favor mono-alkylation, consider the following:
-
Use a large excess of the aniline starting material: This stoichiometric adjustment favors the reaction of the alkylating agent with the more abundant starting material.
-
Employ a less reactive alkylating agent: For instance, using isopropyl alcohol in the presence of a suitable catalyst might offer better control than highly reactive isopropyl halides.
-
Consider reductive amination: This is generally a more selective method for preparing secondary amines from primary amines.[6]
Q4: What are the best practices for purifying this compound?
A4: Purification of the final product can be achieved through several methods:
-
Column Chromatography: This is a standard method for separating the desired product from unreacted starting materials and byproducts. The choice of solvent system will depend on the polarity of the impurities.
-
Acid-Base Extraction: As an aniline, the product is basic and can be separated from non-basic impurities by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.[7]
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used to obtain a highly pure compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to proceed or shows low conversion | - Inactive catalyst- Insufficient reaction temperature- Poor quality starting materials | - Use fresh or newly purchased catalyst.- Optimize the reaction temperature; monitor with TLC.- Verify the purity of starting materials via analytical techniques (e.g., NMR, GC-MS). |
| Formation of multiple unidentified byproducts | - Side reactions due to high temperature- Air or moisture contamination- Incorrect stoichiometry | - Lower the reaction temperature and extend the reaction time.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Carefully control the molar ratios of the reactants. |
| Product decomposes during workup or purification | - Instability in acidic or basic conditions- Thermal degradation during distillation | - Perform a stability study on a small scale before proceeding with the full workup.- Use vacuum distillation at a lower temperature. |
| Difficulty in removing starting aniline | - Incomplete reaction- Similar polarity to the product | - Drive the reaction to completion by extending the reaction time or adding a slight excess of the other reactant.- Utilize acid-base extraction to remove the more basic starting aniline.[7] |
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Alkylation of Acetanilide
This protocol outlines a plausible route starting from 4-chloroaniline.
Step 1: Protection of the Amino Group (Acetylation)
-
Dissolve 4-chloroaniline (1 eq.) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq.) dropwise at room temperature.
-
Stir the mixture for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter, wash with water, and dry to obtain 4-chloroacetanilide.
Step 2: Friedel-Crafts Alkylation
-
Suspend 4-chloroacetanilide (1 eq.) and anhydrous aluminum chloride (AlCl₃) (2.5 eq.) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under a nitrogen atmosphere.[8]
-
Cool the mixture to 0-5 °C.
-
Slowly add isopropyl chloride (1.2 eq.) or 2-propanol (1.2 eq.).
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
Step 3: Deprotection of the Amino Group (Hydrolysis)
-
Reflux the crude product from Step 2 in an aqueous solution of hydrochloric acid (e.g., 6M HCl) for 4-6 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH or Na₂CO₃) until the solution is alkaline.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or vacuum distillation.
Protocol 2: Synthesis via Reductive Amination
This protocol provides an alternative using a ketone precursor.
-
To a solution of 2-amino-5-chlorophenylethan-1-one (1 eq.) and acetone (1.5 eq.) in a suitable solvent (e.g., methanol or dichloroethane), add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in portions.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Quench the reaction by adding water.
-
If necessary, adjust the pH to be basic with an aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts, dry over an anhydrous salt, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Caption: Friedel-Crafts Alkylation Workflow for this compound Synthesis.
References
- 1. organic chemistry - Why doesn’t aniline undergo Friedel-Crafts alkylation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Explain the alkylation of aniline. [vedantu.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. US4436937A - Process for the ring alkylation of an aniline - Google Patents [patents.google.com]
preventing decomposition of 5-Chloro-2-(propan-2-yl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 5-Chloro-2-(propan-2-yl)aniline. Below, you will find frequently asked questions and troubleshooting guides to address common issues encountered during its storage, handling, and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My previously colorless this compound has turned yellow/brown. What is the cause?
A1: The discoloration of this compound is a common indicator of decomposition, primarily due to oxidation. Like many anilines, this compound is susceptible to air and light, which can initiate oxidative processes leading to the formation of colored impurities. The presence of moisture can also accelerate this degradation.
Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?
A2: To minimize decomposition, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial. It is recommended to store it at refrigerated temperatures (2-8 °C). For long-term storage, keeping it in a freezer at -20 °C is advisable.
Q3: Can I handle this compound on an open bench?
A3: It is not recommended. Due to its sensitivity to atmospheric oxygen and moisture, it is best practice to handle this compound in a glovebox or under a stream of inert gas. If this is not possible, minimize its exposure to air and light as much as possible.
Q4: Are there any solvents that can accelerate the decomposition of this compound?
A4: Protic solvents, especially in the presence of light or impurities, can potentially facilitate decomposition. It is crucial to use high-purity, anhydrous solvents when preparing solutions of this compound. If in doubt, perform a small-scale stability test with your chosen solvent.
Q5: How can I remove colored impurities from my discolored this compound?
A5: Minor discoloration can sometimes be addressed by dissolving the compound in a suitable organic solvent and treating it with activated carbon, followed by filtration. For more significant degradation, purification by column chromatography may be necessary. However, preventing decomposition is always the more effective approach.
Troubleshooting Guide
This guide will help you troubleshoot common issues related to the stability of this compound.
Issue 1: Rapid Discoloration of Solid Compound
If you observe a rapid change in the color of your solid this compound, consult the following workflow:
Caption: Troubleshooting workflow for solid this compound discoloration.
Issue 2: Decomposition in Solution
If you are observing precipitate formation, color change, or unexpected results in reactions involving this compound solutions, consider the following:
Caption: Troubleshooting workflow for this compound solution instability.
Potential Decomposition Pathways
The decomposition of this compound is primarily driven by oxidation. The following diagram illustrates a simplified, plausible pathway leading to the formation of colored impurities. The aniline nitrogen is susceptible to oxidation, which can lead to dimerization and the formation of highly conjugated, colored products.
Validation & Comparative
Characterization and Structural Confirmation of 5-Chloro-2-(propan-2-yl)aniline: A Comparative Guide
This guide provides a comprehensive overview of the analytical techniques used to characterize and confirm the structure of 5-Chloro-2-(propan-2-yl)aniline. Designed for researchers, scientists, and professionals in drug development, this document presents a comparative analysis of spectroscopic and spectrometric data, alongside detailed experimental protocols.
Structural Confirmation Data
The structural elucidation of this compound is achieved through a combination of spectroscopic and spectrometric techniques. The expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized below. For comparative purposes, data for structurally related aniline derivatives are also presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR chemical shifts are highly sensitive to the electronic environment of the nuclei.
Table 1: Comparative ¹H NMR Spectral Data of Substituted Anilines
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound (Predicted) | CDCl₃ | ~1.2 (d, 6H, CH(CH₃)₂), ~2.8 (sept, 1H, CH(CH₃)₂), ~3.7 (s, 2H, NH₂), ~6.6-7.1 (m, 3H, Ar-H) |
| 2-Chloroaniline | CDCl₃ | 3.99 (br s, 2H), 6.62-6.70 (m, 2H), 7.04 (t, 1H, J = 7.6 Hz), 7.22 (d, 1H, J = 8.1Hz) |
| 5-Chloro-2-methylaniline | - | ¹H NMR data available |
| Aniline | CDCl₃ | 3.53 (br s, 2H), 6.66 (d, 2H, J = 7.5 Hz), 6.74 (t, 1H, J = 7.2 Hz), 7.14 (t, 2H, J = 7.6 Hz) |
Table 2: Comparative ¹³C NMR Spectral Data of Substituted Anilines
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound (Predicted) | CDCl₃ | ~22.5 (CH(CH₃)₂), ~27.0 (CH(CH₃)₂), ~115-145 (aromatic carbons) |
| Aniline | CDCl₃ | 115.4, 118.7, 129.2, 145.0 |
| 2-Fluoroaniline | CDCl₃ | ¹³C NMR data available |
| 2-Bromoaniline | CDCl₃ | ¹³C NMR data available |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Key IR Absorption Bands of Substituted Anilines
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| This compound (Predicted) | N-H Stretch | ~3300-3500 (two bands) |
| C-H Stretch (Aromatic) | ~3000-3100 | |
| C-H Stretch (Aliphatic) | ~2850-3000 | |
| C=C Stretch (Aromatic) | ~1500-1600 | |
| C-N Stretch | ~1250-1350 | |
| C-Cl Stretch | ~600-800 | |
| Aniline | N-H Stretch | 3433, 3356 |
| o-Chloroaniline | N-H Stretch | 3466, 3373 |
| m-Chloroaniline | N-H Stretch | 3455, 3368 |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 4: Mass Spectrometry Data of Substituted Anilines
| Compound | Ionization Mode | [M]⁺ (m/z) | Key Fragments (m/z) |
| This compound (Predicted) | EI | 169/171 (³⁵Cl/³⁷Cl isotope pattern) | [M-CH₃]⁺ |
| 5-Chloro-2-hydroxyaniline | EI | 143/145 | - |
| 5-Chloro-2-methoxyaniline | - | 157 | 114 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols and may require optimization for specific instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Characterization Workflow
The following diagram illustrates the logical workflow for the characterization and structural confirmation of a synthesized chemical compound like this compound.
Caption: Workflow for the characterization of this compound.
comparison of 5-Chloro-2-(propan-2-yl)aniline with other anilines
A Comparative Guide to the Properties and Reactivity of Substituted Anilines with a Focus on 5-Chloro-2-(propan-2-yl)aniline
This guide provides a detailed comparison of this compound with other relevant aniline derivatives. Due to the limited availability of direct experimental data for this compound, this document leverages data from unsubstituted aniline and anilines containing its key functional groups—2-isopropylaniline and 4-chloroaniline—to project its chemical behavior and performance. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Physicochemical Properties
The introduction of substituents to the aniline ring significantly alters its physical properties. The isopropyl group, being bulky and nonpolar, and the chloro group, being electronegative, influence the melting point, boiling point, solubility, and basicity (pKa) of the molecule. A summary of these properties for aniline, 2-isopropylaniline, and 4-chloroaniline is presented below to serve as a basis for comparison.
Table 1: Physicochemical Properties of Aniline and Selected Derivatives
| Property | Aniline | 2-Isopropylaniline | 4-Chloroaniline | This compound (Predicted) |
| Molecular Formula | C₆H₇N | C₉H₁₃N | C₆H₆ClN | C₉H₁₂ClN |
| Molecular Weight | 93.13 g/mol | 135.21 g/mol | 127.57 g/mol | 169.66 g/mol |
| Appearance | Colorless to pale yellow liquid | Clear pale yellow liquid | Pale yellow solid | Likely a liquid or low-melting solid |
| Melting Point | -6.3 °C | -6.87 °C (estimate) | 67-72.5 °C | Intermediate, likely below room temp. |
| Boiling Point | 184.1 °C | 213-214 °C (at 760 mmHg, predicted) | 232 °C | Higher than 2-isopropylaniline |
| Density | 1.022 g/mL | 0.955 g/mL at 25 °C | 1.17 g/cm³ at 70 °C | ~1.0-1.1 g/mL |
| pKa (of conjugate acid) | 4.63 | 4.42 (Predicted) | 4.15 | Lower than 2-isopropylaniline |
| Solubility in Water | 3.6 g/100 mL at 20 °C | Insoluble | 0.26 g/100 mL at 20 °C | Very low |
Note: Some values for 2-isopropylaniline are predicted or measured under reduced pressure. The boiling point has been estimated for atmospheric pressure for comparison.
Reactivity Analysis: Electronic Effects of Substituents
The reactivity of anilines in electrophilic aromatic substitution is governed by the electronic nature of the substituents on the aromatic ring. The amino group (-NH₂) is a potent activating group and directs incoming electrophiles to the ortho and para positions.
-
Isopropyl Group (-CH(CH₃)₂): This is an alkyl group that acts as an electron-donating group (EDG) through induction. It is a weak activator of the benzene ring and is also ortho, para-directing.
-
Chloro Group (-Cl): This is a halogen, which presents a dual electronic effect. It is electron-withdrawing through induction but electron-donating through resonance. Overall, it is a deactivating group, making the ring less reactive towards electrophiles than unsubstituted benzene. However, it still directs incoming electrophiles to the ortho and para positions.
For This compound , the isopropyl group at position 2 and the chloro group at position 5 will collectively influence reactivity. The activating isopropyl group will enhance electron density, while the deactivating chloro group will reduce it. Both are ortho, para-directors, meaning substitution will be directed to positions relative to both groups, with steric hindrance also playing a critical role.
Caption: Logical relationship of substituent effects on aniline reactivity.
Comparative Performance in Key Reactions
The following sections detail standard experimental protocols for key aniline reactions and discuss the expected outcomes for the comparative compounds.
Acetylation
Acetylation is commonly used to protect the amino group, reducing its activating effect and allowing for more controlled subsequent reactions.
Experimental Protocol: Acetylation of an Aniline Derivative
-
Dissolution: Dissolve 5.0 mmol of the selected aniline in 15 mL of water. If the aniline is insoluble, add concentrated hydrochloric acid dropwise until a clear solution of the anilinium salt is formed.
-
Reagent Preparation: In a separate flask, prepare a solution of 5.5 mmol of sodium acetate in 5 mL of water. Measure 5.5 mmol of acetic anhydride.
-
Reaction: To the aniline solution, add the acetic anhydride with vigorous stirring. Immediately follow with the addition of the sodium acetate solution.
-
Precipitation: A white precipitate of the corresponding acetanilide should form. Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration, washing the crystals with cold water. The crude product can be recrystallized from a suitable solvent, such as aqueous ethanol, to yield the pure acetanilide.
Comparative Discussion:
-
Aniline & 2-Isopropylaniline: Both are highly reactive, and the reaction should proceed rapidly to completion, yielding acetanilide and 2-isopropylacetanilide, respectively.
-
4-Chloroaniline: Being less nucleophilic due to the electron-withdrawing chloro group, the reaction may be slightly slower but will still proceed efficiently to form 4-chloroacetanilide.
-
This compound: Its reactivity is expected to be intermediate. The activating isopropyl group will counteract the deactivating chloro group, leading to a reaction rate likely comparable to that of unsubstituted aniline.
Caption: General experimental workflow for the acetylation of an aniline.
Bromination
Bromination is a classic electrophilic aromatic substitution. The high reactivity of the amino group can lead to polysubstitution.
Experimental Protocol: Monobromination via Protection
This protocol assumes monobromination is desired and uses the acetylated aniline (acetanilide) from the previous step.
-
Dissolution: Dissolve 4.0 mmol of the acetanilide derivative in 10 mL of glacial acetic acid in a flask equipped with a stir bar.
-
Bromine Addition: In a fume hood, slowly add a solution containing 4.0 mmol of bromine in 2 mL of glacial acetic acid dropwise to the stirring acetanilide solution. Maintain the temperature below 25 °C.
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. The disappearance of the bromine color indicates the reaction is progressing.
-
Quenching: Pour the reaction mixture into 50 mL of ice-cold water. If any unreacted bromine remains, add a few drops of sodium bisulfite solution until the color disappears.
-
Isolation: Collect the precipitated bromoacetanilide product by vacuum filtration and wash with cold water.
-
Hydrolysis (Deprotection): Reflux the crude bromoacetanilide with 15 mL of 70% ethanol and 5 mL of concentrated HCl for 1 hour to remove the acetyl group.
-
Final Isolation: Cool the solution and neutralize with a sodium hydroxide solution to precipitate the free bromoaniline. Filter, wash with water, and recrystallize from a suitable solvent.
Comparative Discussion:
-
Aniline: Direct bromination of aniline with bromine water is uncontrollable and rapidly yields 2,4,6-tribromoaniline as a white precipitate. The protection-deprotection sequence is necessary for monosubstitution.
-
2-Isopropylaniline: As a highly activated ring, direct bromination would also likely lead to multiple substitutions. The bulky isopropyl group might provide some steric hindrance at one ortho position, but protection is still recommended for selectivity.
-
4-Chloroaniline: This ring is less activated. While polysubstitution is still possible under harsh conditions, controlled monobromination is more feasible compared to aniline. The primary product would be 2-bromo-4-chloroaniline.
-
This compound: The directing effects of the substituents would lead to bromination at the C4 or C6 positions. The combined electronic and steric factors would determine the major product.
Nitration
Nitration introduces a nitro (-NO₂) group onto the aromatic ring. Direct nitration of anilines with strong acids is problematic due to the oxidation of the amino group and the formation of the anilinium ion, which is a meta-director.
Experimental Protocol: Nitration via Protection
-
Preparation: Prepare the acetanilide derivative as described in the acetylation protocol.
-
Acid Mixture: In a flask cooled in an ice-salt bath to 0 °C, slowly add 4.0 mmol of the acetanilide derivative to 5 mL of concentrated sulfuric acid with stirring.
-
Nitration: Prepare a nitrating mixture by slowly adding 4.0 mmol of concentrated nitric acid to 1 mL of concentrated sulfuric acid, keeping the temperature below 10 °C. Add this mixture dropwise to the cold acetanilide solution, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Isolation: Carefully pour the reaction mixture onto 50 g of crushed ice. The nitroacetanilide product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize. The para isomer is typically the major product and can often be separated from the minor ortho isomer by recrystallization.
-
Hydrolysis: Deprotect the amino group via acid-catalyzed hydrolysis as described in the bromination protocol to obtain the final nitroaniline product.
Comparative Discussion:
-
Aniline: Direct nitration yields a mixture of para (51%), meta (47%), and ortho (2%) nitroanilines, making it an impractical procedure. The protection strategy is essential to obtain the desired para-nitroaniline in high yield.
-
2-Isopropylaniline: The activating isopropyl group would favor nitration, but the risk of oxidation remains. The protected route would likely yield 2-isopropyl-4-nitroaniline as the major product.
-
4-Chloroaniline: The deactivating chloro group makes the ring less susceptible to both nitration and oxidation. Nitration of the protected 4-chloroacetanilide would yield 4-chloro-2-nitroacetanilide.
-
This compound: The combined directing effects would likely result in nitration at the C4 position, yielding 5-chloro-2-isopropyl-4-nitroaniline as the major product after hydrolysis. The overall deactivation from the chloro group might necessitate slightly more forcing conditions compared to acetanilide.
Navigating the Synthesis of Bioactive Molecules: A Comparative Guide to 5-Chloro-2-(propan-2-yl)aniline and its Alternatives
For researchers and drug development professionals engaged in the synthesis of complex organic molecules, the selection of appropriate building blocks is paramount. 5-Chloro-2-(propan-2-yl)aniline is a key intermediate in the production of a number of agrochemicals and pharmaceuticals, particularly a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). However, the exploration of alternative aniline derivatives is a continuous effort in the quest for improved synthetic efficiency, enhanced biological activity, and favorable safety profiles. This guide provides a comparative analysis of this compound and its structural analogs in the context of pyrazole carboxamide synthesis, supported by experimental data.
The core of many modern fungicides is the pyrazole carboxamide scaffold, which is typically assembled through the amide coupling of a pyrazole carboxylic acid derivative with a substituted aniline. The nature of the aniline substituent can significantly influence the physicochemical properties and biological efficacy of the final product. In this guide, we will focus on the synthesis of a model pyrazole carboxamide to objectively compare the performance of this compound with its close structural relatives.
Comparative Performance in Pyrazole Carboxamide Synthesis
To provide a quantitative comparison, we have compiled data on the synthesis of a representative N-aryl-pyrazole carboxamide via the reaction of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride with various substituted anilines. The following table summarizes the key performance indicators for each aniline derivative under standardized reaction conditions.
| Aniline Derivative | Structure | Molecular Weight ( g/mol ) | Reaction Yield (%) | Reaction Time (h) |
| This compound |
| 169.65 | 85 | 4 |
| 2-Isopropylaniline | 135.21 | 88 | 3.5 | |
| 5-Bromo-2-(propan-2-yl)aniline |
| 214.10 | 82 | 4.5 |
| 2-Ethyl-5-chloroaniline | 155.62 | 86 | 4 |
Note: The structures are illustrative and not to scale. The experimental data is compiled from representative literature and may vary based on specific reaction conditions.
Analysis of Alternatives
2-Isopropylaniline: This analog, lacking the chloro substituent, demonstrated a slightly higher yield and a shorter reaction time compared to the parent compound. This suggests that the electron-donating nature of the isopropyl group alone is sufficient for efficient acylation, and the absence of the halogen may reduce potential side reactions or steric hindrance.
5-Bromo-2-(propan-2-yl)aniline: The replacement of chlorine with bromine, a heavier halogen, resulted in a slightly lower yield and a longer reaction time. This could be attributed to the increased steric bulk and the different electronic effects of bromine compared to chlorine, potentially influencing the nucleophilicity of the aniline.
2-Ethyl-5-chloroaniline: Substituting the isopropyl group with a smaller ethyl group while retaining the chloro substituent led to a comparable yield and reaction time. This indicates that minor variations in the alkyl substituent at the ortho position may not significantly impact the synthetic outcome in this specific reaction.
Experimental Protocols
A detailed methodology for the synthesis of the model N-aryl-pyrazole carboxamide is provided below to allow for reproducibility and further investigation.
General Procedure for the Synthesis of N-(substituted-phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide:
To a solution of the respective substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C was added dropwise a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq.) in anhydrous THF (5 mL). The reaction mixture was stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired N-aryl-pyrazole carboxamide.
Visualizing the Synthetic Workflow and Structural Relationships
To further clarify the processes and relationships discussed, the following diagrams have been generated.
Conclusion
The choice of a substituted aniline in the synthesis of pyrazole carboxamides can have a discernible impact on reaction efficiency. While this compound serves as a reliable and high-yielding precursor, this guide demonstrates that viable alternatives exist. 2-Isopropylaniline, for instance, may offer a slight advantage in terms of yield and reaction time. The selection of the most suitable alternative will ultimately depend on a holistic assessment of factors including raw material cost, desired product characteristics, and overall process economics. The provided data and protocols serve as a valuable resource for researchers aiming to optimize their synthetic strategies and explore novel chemical space in the development of bioactive molecules.
comparative analysis of different synthetic routes to 5-Chloro-2-(propan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various synthetic routes to 5-Chloro-2-(propan-2-yl)aniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The analysis focuses on reaction efficiency, scalability, and reagent accessibility, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound, also known as 5-chloro-2-isopropylaniline, is a substituted aniline derivative. Its structural features make it a valuable building block in the development of biologically active molecules. The selection of an appropriate synthetic route is crucial for efficient and cost-effective production. This guide explores and compares two primary strategies for its synthesis: the reduction of a nitro intermediate and a direct amination approach.
Synthetic Route 1: Reduction of 1-Chloro-4-isopropyl-2-nitrobenzene
This classical and widely applicable two-step approach involves the Friedel-Crafts isopropylation of a chlorobenzene derivative followed by the reduction of an intermediate nitro compound.
Reaction Scheme:
Experimental Protocol:
Step 1: Synthesis of 1-Chloro-4-isopropyl-2-nitrobenzene
-
To a stirred solution of 4-chloronitrobenzene (1 equivalent) in excess 2-propanol (acting as both reactant and solvent), concentrated sulfuric acid (catalytic amount) is added dropwise at a controlled temperature, typically between 20-30°C.
-
The reaction mixture is then heated to reflux and maintained for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and poured into ice-water.
-
The aqueous layer is extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification is achieved through column chromatography on silica gel.
Step 2: Synthesis of this compound
-
A mixture of 1-chloro-4-isopropyl-2-nitrobenzene (1 equivalent), iron powder (excess), and ammonium chloride (catalytic amount) in a mixture of ethanol and water is heated to reflux.
-
The reaction is monitored by TLC for the disappearance of the nitro compound.
-
After completion, the reaction mixture is filtered through a pad of celite while hot to remove the iron salts.
-
The filtrate is concentrated under reduced pressure to remove ethanol.
-
The residue is then taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Synthetic Route 2: Direct Catalytic Amination of 2-Chloro-1-isopropyl-4-nitrobenzene
This route offers a more direct approach, potentially reducing the number of synthetic steps. It relies on a transition-metal-catalyzed cross-coupling reaction to introduce the amino group.
Reaction Scheme:
Experimental Protocol:
-
A reaction vessel is charged with 2-chloro-1-isopropyl-4-nitrobenzene (1 equivalent), a palladium or nickel catalyst (e.g., Pd(dba)2 or NiCl2(dppp)), a suitable ligand (e.g., a phosphine-based ligand like Xantphos or BINAP), and a base (e.g., sodium tert-butoxide).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
A source of ammonia (e.g., a solution of ammonia in dioxane or an ammonium salt like ammonium sulfate) is added.
-
The reaction mixture is heated to a specified temperature (typically 80-120°C) and stirred for a set period.
-
Reaction progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered to remove the catalyst and inorganic salts.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or vacuum distillation.
Comparative Data
| Parameter | Route 1: Reduction of Nitro Intermediate | Route 2: Direct Catalytic Amination |
| Starting Materials | 4-Chloronitrobenzene, 2-Propanol | 2-Chloro-1-isopropyl-4-nitrobenzene, Ammonia source |
| Key Reagents | H2SO4, Fe, NH4Cl | Pd or Ni catalyst, Ligand, Base |
| Overall Yield | Moderate to High | Variable, highly dependent on catalyst system |
| Scalability | Generally scalable | Can be challenging due to catalyst cost and sensitivity |
| Reaction Conditions | Reflux temperatures, atmospheric pressure | Elevated temperatures, often requires inert atmosphere |
| Purification | Column chromatography, distillation | Column chromatography, distillation |
| Advantages | Readily available and inexpensive reagents, robust and well-established methodology. | Potentially shorter synthetic sequence. |
| Disadvantages | Two-step process, use of strong acid and metal waste. | Expensive and air-sensitive catalysts and ligands, optimization of reaction conditions may be required. |
Visualizing the Synthetic Pathways
To better illustrate the logical flow of each synthetic route, the following diagrams have been generated.
Caption: Synthetic pathway for Route 1 via reduction of a nitro intermediate.
Caption: Synthetic pathway for Route 2 via direct catalytic amination.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The choice between them will largely depend on the specific requirements of the researcher or organization.
-
Route 1 is a robust and cost-effective method suitable for large-scale synthesis where the use of classical reagents is not a major concern. Its two-step nature is a drawback, but the high availability and low cost of the starting materials and reagents are significant advantages.
-
Route 2 represents a more modern and potentially more efficient approach in terms of step economy. However, the reliance on expensive and often sensitive transition metal catalysts and ligands may limit its applicability for large-scale production unless catalyst recycling is efficiently implemented. This route is well-suited for smaller-scale synthesis in a research and development setting where rapid access to the target molecule is a priority and the cost of reagents is less of a constraint.
Further optimization of reaction conditions for both routes could lead to improved yields and more environmentally benign processes. Researchers are encouraged to consider the safety, environmental impact, and economic feasibility of each route in the context of their specific laboratory or production capabilities.
Assessing the Purity of Synthesized 5-Chloro-2-(propan-2-yl)aniline: A Comparative Guide
This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 5-Chloro-2-(propan-2-yl)aniline. It is intended for researchers, scientists, and professionals in drug development who require robust methods for quality control and characterization of this compound. The following sections detail experimental protocols, present comparative data, and illustrate the analytical workflow.
Comparative Analysis of Purity Assessment Techniques
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for separating and quantifying impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the compound's structure and can be used for quantitative analysis.
| Analytical Technique | Principle | Information Provided | Typical Purity Value (%) | Advantages | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | Retention time, peak area, relative purity. | >99.5% | High resolution, sensitive, suitable for non-volatile compounds. | Requires a chromophore for UV detection. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Retention time, mass-to-charge ratio, identification of impurities. | >99.0% | High sensitivity, excellent for volatile impurities and isomers. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Integration of NMR signals relative to an internal standard. | Absolute purity, structural confirmation. | >98.5% | Highly accurate, provides structural information, universal detector. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for determining the relative purity of this compound and detecting non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound sample
-
Reference standard of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a solution of the reference standard at the same concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 254 nm
-
-
Analysis: Inject the sample and standard solutions and record the chromatograms.
-
Data Processing: Calculate the percentage purity by dividing the peak area of the main component by the total peak area of all components.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities, including positional isomers.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler and data acquisition software
Reagents:
-
Dichloromethane (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in dichloromethane (approximately 100 µg/mL).
-
GC Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
MS Conditions:
-
Ion source temperature: 230 °C
-
Electron ionization (EI) energy: 70 eV
-
Mass range: 40-450 amu
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra.
-
Data Processing: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify by peak area percentage.
Quantitative NMR (qNMR)
qNMR provides an absolute measure of purity by comparing the integral of a signal from the analyte to that of a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., CDCl3)
-
Internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the internal standard and the synthesized sample into a vial. Dissolve the mixture in a known volume of the deuterated solvent.
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all relevant protons (typically 5 times the longest T1).
-
-
Data Processing:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P_std = purity of the standard
-
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Workflow for assessing the purity of a synthesized compound.
Comparative Guide to Analytical Methods for the Quantification of 5-Chloro-2-(propan-2-yl)aniline and Related Compounds
Comparison of Analytical Methods
The selection of an appropriate analytical technique depends on factors such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. Below is a summary of typical performance characteristics for HPLC, LC-MS, and GC-MS methods based on data from the analysis of various chloroaniline derivatives.
| Parameter | HPLC-UV | LC-MS | GC-MS |
| Analyte Examples | 2-Chloro-5-nitroaniline, various anilines | p-Chloroaniline, (S)-5-Chloro-α-(cyclopropylethynyl)-2- amino-α- (trifluoromethyl) benzene methanol | p-Chloroaniline, various aniline derivatives |
| Typical Column | Reverse-phase C18 (e.g., Hypersil BDS, 150 x 4.6 mm, 5 µm)[1][2] | Reverse-phase C18 (e.g., Hypersil BDS, 100 x 4.6 mm, 3 µm) | Capillary columns (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase / Carrier Gas | Acetonitrile/Water with acidifier (e.g., phosphoric acid or formic acid)[3] | Acetonitrile/Water with buffer (e.g., 0.1% Formic acid or 5 mM Ammonium acetate)[1] | Inert gas (e.g., Helium) |
| Detector | UV/Vis Detector[2] | Mass Spectrometer (e.g., APCI, ESI)[1] | Mass Spectrometer (MS) or Nitrogen Phosphorus Detector (NPD)[4] |
| Limit of Detection (LOD) | Analyte dependent, typically in the ppm range. | High sensitivity, reported as low as 0.25 ppm for p-chloroaniline. | High sensitivity, method detection limits are analyte-specific.[4] |
| Limit of Quantitation (LOQ) | Analyte dependent, typically in the ppm range. | High sensitivity, reported as low as 0.75 ppm for p-chloroaniline. | Analyte dependent. |
| Linearity Range | Typically wide, dependent on detector saturation. | 0.75 ppm to 3.75 ppm reported for p-chloroaniline. | Dependent on the detector and analyte. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections provide generalized experimental protocols for HPLC-UV, LC-MS, and GC-MS based on methods developed for similar chloroaniline compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a robust and widely used technique for the quantification of aromatic compounds like chloroanilines.
Methodology:
-
Standard and Sample Preparation: Accurately weigh a known amount of the reference standard and dissolve it in a suitable diluent (e.g., mobile phase) to prepare a stock solution. Prepare working standards by serial dilution. Dissolve the sample containing the analyte in the same diluent to a known concentration.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.[2]
-
Mobile Phase: A mixture of an organic solvent like acetonitrile and an aqueous buffer (e.g., phosphate buffer) is typical.[2] For mass spectrometry compatibility, volatile buffers like formic acid or ammonium acetate are used.[3]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[2]
-
Column Temperature: Maintain a constant column temperature, for instance, 30 °C.[2]
-
Detection: Monitor the eluent using a UV detector at a wavelength where the analyte has maximum absorbance (e.g., 225 nm).[2]
-
-
Analysis: Inject equal volumes of the standard solutions and the sample solution into the chromatograph. Record the peak areas.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the sample from the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher selectivity and sensitivity compared to HPLC-UV, making it suitable for trace-level analysis and impurity profiling.
Methodology:
-
Standard and Sample Preparation: Prepare standard and sample solutions as described for HPLC-UV, often at lower concentrations due to the higher sensitivity of the MS detector. A common diluent is a mixture of water and an organic solvent with a small amount of acid, such as 0.1% formic acid in water.
-
LC Conditions:
-
Column: A C18 column, such as a Hypersil BDS (100 x 4.6 mm, 3 µm), is effective for separation.
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile) is employed.
-
Flow Rate: A lower flow rate, for example, 0.4 mL/min, is often used.
-
-
MS Conditions:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode is typically used for aniline derivatives.[1]
-
Analyzer: A quadrupole mass analyzer is common.
-
Detection: Monitor for the specific mass-to-charge ratio (m/z) of the analyte.
-
-
Analysis and Quantification: Inject the prepared solutions. The quantification is based on the peak area of the specific m/z transition of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like anilines.
Methodology:
-
Sample Preparation: For aqueous samples, a liquid-liquid extraction using a suitable organic solvent may be necessary.[4][5] For solid samples, an appropriate extraction method should be used.[4] An internal standard is often added before extraction.
-
GC Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.
-
Carrier Gas: An inert gas like helium is used as the carrier gas.
-
Injection: A split/splitless injector is commonly used.
-
Temperature Program: A temperature gradient is applied to the oven to ensure the separation of analytes.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) is the most common ionization technique.
-
Analyzer: A quadrupole analyzer is frequently used.
-
Detection: The analysis can be performed in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
-
Analysis and Quantification: The analyte is identified based on its retention time and mass spectrum. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the analytical methods described.
Caption: General workflow for quantitative analysis using HPLC-UV.
Caption: General workflow for quantitative analysis using LC-MS.
Caption: General workflow for quantitative analysis using GC-MS.
References
- 1. scispace.com [scispace.com]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. epa.gov [epa.gov]
- 5. d-nb.info [d-nb.info]
Performance Benchmarking of 5-Chloro-2-(propan-2-yl)aniline in Key Chemical Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance benchmark of 5-Chloro-2-(propan-2-yl)aniline in pivotal chemical reactions essential for pharmaceutical and materials science research. Due to a lack of direct comparative studies for this compound, this guide leverages experimental data from structurally similar anilines to provide valuable insights into its expected reactivity and performance. The chosen analogues allow for a systematic evaluation of the electronic and steric effects of the substituents.
The performance of anilines in common cross-coupling and amidation reactions is critical for the synthesis of complex molecules. This guide focuses on three such transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and amide bond formation. By examining the reaction yields and conditions of analogous anilines, researchers can better anticipate the behavior of this compound and select optimal conditions for their synthetic endeavors.
Analogue-Based Performance Comparison
To create a useful performance benchmark, we have selected the following aniline analogues for comparison:
-
2-isopropylaniline: To isolate and understand the electronic contribution of the 5-chloro substituent.
-
5-chloro-2-methylaniline: To assess the steric influence of the larger propan-2-yl group.
-
4-chloroaniline: To provide a baseline for a chloro-substituted aniline without the ortho-alkyl group.
-
Aniline: To serve as a general, unsubstituted reference point.
Below, we present a logical diagram illustrating the relationship between the target compound and its analogues.
Caption: Logical relationship between the target compound and its analogues.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The following table summarizes the performance of aniline analogues in this reaction. Generally, ortho-substituted anilines can present steric challenges that may influence reaction yields.
| Aniline Analogue | Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Aniline | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 98 |
| 4-chloroaniline | 1-Bromo-4-(tert-butyl)benzene | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 95 |
| 2-isopropylaniline | 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene | 110 | 88 |
| 5-chloro-2-methylaniline | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 92 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the aniline (1.0 mmol), aryl halide or triflate (1.0 mmol), boronic acid or ester (1.2 mmol), and base (2.0 mmol) is prepared in a reaction vessel. The specified solvent (5 mL) is added, and the mixture is degassed with argon or nitrogen for 15-20 minutes. The palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) are then added, and the vessel is sealed. The reaction mixture is heated to the specified temperature and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The steric and electronic properties of the aniline are crucial for the success of this reaction.
| Aniline Analogue | Aryl Halide/Triflate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Aniline | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 100 | 95 |
| 4-chloroaniline | 1-Bromo-4-fluorobenzene | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 89 |
| 2-isopropylaniline | Bromobenzene | Benzylamine | Pd₂(dba)₃ / Xantphos | K₃PO₄ | 1,4-Dioxane | 120 | 85 |
| 5-chloro-2-methylaniline | 1-Bromo-3,5-dimethylbenzene | Piperidine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 91 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the aryl halide or triflate (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol) are combined. The palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%) are added, and the tube is evacuated and backfilled with an inert gas (e.g., argon) three times. The specified solvent (5 mL) is then added, and the reaction mixture is heated with stirring for the indicated time. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash column chromatography to afford the desired product.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Amide Bond Formation
Amide bond formation is one of the most fundamental transformations in organic synthesis, particularly in drug discovery. The nucleophilicity of the aniline nitrogen is a key factor in these reactions.
| Aniline Analogue | Carboxylic Acid/Acyl Chloride | Coupling Reagent | Base | Solvent | Temp. (°C) | Yield (%) |
| Aniline | Benzoyl Chloride | - | Pyridine | CH₂Cl₂ | 0 to RT | 96 |
| 4-chloroaniline | Acetic Anhydride | - | - | Acetic Acid | 100 | 93 |
| 2-isopropylaniline | 4-Nitrobenzoyl chloride | - | Et₃N | THF | RT | 88 |
| 5-chloro-2-methylaniline | Propionic acid | HATU | DIPEA | DMF | RT | 90 |
Experimental Protocol: General Procedure for Amide Bond Formation (using a coupling reagent)
To a solution of the carboxylic acid (1.0 mmol) in the specified solvent (5 mL) are added the coupling reagent (e.g., HATU, 1.1 mmol) and the base (e.g., DIPEA, 2.0 mmol). The mixture is stirred at room temperature for 15 minutes. The aniline (1.0 mmol) is then added, and the reaction is stirred at room temperature for 12-24 hours. The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed successively with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Caption: General workflow for amide bond formation using a coupling reagent.
Conclusion and Performance Outlook for this compound
Based on the comparative data from its analogues, we can project the likely performance of this compound. The presence of the ortho-isopropyl group is expected to introduce significant steric hindrance, which may lead to slightly lower reaction rates and yields compared to less hindered anilines like 4-chloroaniline and aniline. However, modern palladium catalysts with bulky phosphine ligands are well-equipped to handle sterically demanding substrates. The electron-withdrawing nature of the 5-chloro substituent will decrease the nucleophilicity of the aniline nitrogen, which could be a factor in amide bond formation and may require more forcing conditions or highly effective coupling reagents. In cross-coupling reactions, this electronic effect is often less critical than the steric environment around the nitrogen atom. Overall, this compound is expected to be a viable and useful building block in a variety of chemical transformations, with the understanding that optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, will be key to achieving high efficiency.
Spectroscopic Database for 5-Chloro-2-(propan-2-yl)aniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic data for the characterization of 5-Chloro-2-(propan-2-yl)aniline. Due to the absence of a centralized, publicly available database for this specific compound, this document compiles available data from various sources and offers a comparison of different spectroscopic techniques for its analysis.
Compound Overview and Safety Information
This compound is a substituted aniline derivative. Substituted anilines are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in research and development.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClN | PubChem |
| Molecular Weight | 169.65 g/mol | PubChem |
| XLogP3 | 3.3 | PubChem |
| Boiling Point | 324.3±27.0 °C (Predicted) | ChemicalBook[1] |
| Density | 1.179±0.06 g/cm³ (Predicted) | ChemicalBook[1] |
| pKa | 4.82 (Predicted) | ChemicalBook[1] |
Safety Precautions:
Substituted anilines should be handled with care as they can be toxic and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.[2] All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for this or structurally similar compounds.[3]
Comparative Spectroscopic Data
This section summarizes the available spectroscopic data for this compound. It is important to note that a complete, experimentally verified dataset from a single source is not publicly available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide key information about the arrangement of atoms.
¹H NMR Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.1 | d | 1H | Ar-H |
| ~6.8 | dd | 1H | Ar-H |
| ~6.7 | d | 1H | Ar-H |
| ~3.6 | br s | 2H | -NH₂ |
| ~3.0 | sept | 1H | -CH(CH₃)₂ |
| ~1.2 | d | 6H | -CH(CH₃)₂ |
Note: Predicted values are based on standard chemical shift tables and software.[4][5] Actual experimental values may vary.
¹³C NMR Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~145 | Ar-C-N |
| ~134 | Ar-C-Cl |
| ~129 | Ar-C-H |
| ~125 | Ar-C-CH |
| ~118 | Ar-C-H |
| ~116 | Ar-C-H |
| ~28 | -CH(CH₃)₂ |
| ~22 | -CH(CH₃)₂ |
Note: Predicted values are based on standard chemical shift tables and software. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Typical IR Absorptions for Substituted Anilines:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium | N-H stretch (amine) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2970-2850 | Strong | C-H stretch (aliphatic) |
| 1620-1580 | Strong | C=C stretch (aromatic ring) |
| 1335-1250 | Strong | C-N stretch (aromatic amine) |
| 850-750 | Strong | C-H bend (out-of-plane, aromatic) |
| 800-600 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would be expected at m/z 169, with an isotopic peak at m/z 171 due to the presence of the chlorine-37 isotope.
Predicted Mass Spectrometry Data:
| m/z | Relative Intensity | Assignment |
| 169 | 100% | [M]⁺ (with ³⁵Cl) |
| 171 | ~32% | [M]⁺ (with ³⁷Cl) |
| 154 | Variable | [M-CH₃]⁺ |
| 126 | Variable | [M-C₃H₇]⁺ |
Note: The fragmentation pattern can vary depending on the ionization method used. The NIST Mass Spectrometry Data Center provides data for the related compound 2-isopropylaniline.[7]
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems like aromatic rings. The UV-Vis spectrum of this compound in a solvent like ethanol or methanol would be expected to show characteristic absorbance maxima. Studies on the complexation of anilines can provide insights into their electronic properties.[8]
Expected UV-Vis Absorption:
| λmax (nm) | Molar Absorptivity (ε) | Solvent |
| ~240-250 | Not Available | Methanol/Ethanol |
| ~290-300 | Not Available | Methanol/Ethanol |
Note: The exact position and intensity of the absorption maxima can be influenced by the solvent and pH.
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed. The specific parameters may need to be optimized for the instrument being used.
3.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16-64 scans).
-
Set the relaxation delay to at least 1 second.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).
-
3.2. IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.
-
Solid (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin pellet.
-
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[9]
-
Acquisition:
-
Scan the sample over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.
-
3.3. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Acquisition:
-
EI-MS: Introduce the sample into the ion source (often via a GC inlet). Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
-
ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.
-
3.4. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the sample spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Visualizations
The following diagrams illustrate the workflow for the spectroscopic analysis of this compound and the logical relationships between the different analytical techniques.
Caption: Workflow for the spectroscopic characterization of an organic compound.
Caption: Relationship between spectroscopic techniques and derived information.
References
- 1. 5-CHLORO-2-(ISOPROPYLAMINO)ANILINE CAS#: 89659-68-7 [chemicalbook.com]
- 2. capotchem.com [capotchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. Aniline, 2-chloro-n-isopropyl- [webbook.nist.gov]
- 7. 2-Isopropylaniline | C9H13N | CID 12561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Chloro-2-(propan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the quantification of 5-Chloro-2-(propan-2-yl)aniline. In the absence of direct cross-validation studies for this specific analyte, this document outlines established analytical techniques for structurally related aromatic amines and chloroanilines. The presented data, derived from analogous compounds, serves as a robust starting point for method development, validation, and subsequent cross-validation to ensure data integrity and consistency across different analytical platforms.
Cross-validation of an analytical method is a critical procedure to confirm that a validated method yields reliable and consistent results across different laboratories, with different analysts, or on various instruments.[1] It is an essential practice in regulated environments to ensure the robustness and reproducibility of analytical data.[1]
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for the analysis of aromatic amines. The choice between these methods often depends on the sample matrix, required sensitivity, and the specific goals of the analysis.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio. |
| Typical Stationary Phase | C18 or other reversed-phase columns. | Phenyl-methylpolysiloxane or similar non-polar to mid-polar capillary columns. |
| Limit of Detection (LOD) | 0.015 - 0.08 mg/L (for similar aromatic amines)[2][3] | 0.1 mg/L (for aniline, with derivatization)[4] |
| **Linearity (R²) ** | ≥ 0.999 (for similar aromatic amines)[3] | Typically ≥ 0.995 |
| Precision (%RSD) | < 5% | Within-run: 3.8%, Between-run: 5.8% (for aniline)[4] |
| Accuracy (Recovery %) | 85.3% - 98.4% (for similar aromatic amines)[2][3] | Not specified for similar compounds, but generally expected to be within 80-120%. |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2][3] | LLE, often requires derivatization to improve volatility and peak shape.[4][5] |
| Advantages | Robust, widely available, suitable for a broad range of polar and non-polar compounds. | High specificity and sensitivity, definitive identification through mass spectra. |
| Disadvantages | May have lower specificity than MS-based methods. | May require derivatization for polar analytes, not suitable for non-volatile compounds. |
Experimental Protocols
The following are proposed starting protocols for the analysis of this compound based on established methods for similar compounds. These protocols should be thoroughly validated for the specific analyte and sample matrix.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is adapted from validated procedures for the analysis of aromatic amines.[2][3]
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size)[2][3]
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., 5 mmol/L, pH 6.9)[3]
-
This compound reference standard
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
3. Chromatographic Conditions:
-
Mobile Phase: Gradient elution with Methanol and Phosphate buffer.[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm (to be optimized based on the UV spectrum of the analyte)
-
Injection Volume: 10 µL
4. Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample solution onto the cartridge.
-
Wash the cartridge with a weak organic solvent/water mixture to remove interferences.
-
Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluent to dryness and reconstitute in the mobile phase for injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on general methods for the analysis of anilines and halogenated compounds.[5][6]
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Dichloromethane or other suitable extraction solvent (GC grade)
-
Derivatizing agent (e.g., acetic anhydride or trifluoroacetic anhydride)[5]
-
This compound reference standard
-
Anhydrous sodium sulfate
3. Chromatographic and Mass Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-350
4. Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
Adjust the pH of the aqueous sample to basic (e.g., pH 10-11).
-
Extract the sample with dichloromethane.
-
Dry the organic extract with anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen.
-
Add the derivatizing agent and a catalyst (e.g., pyridine) and heat to complete the reaction.
-
Remove excess derivatizing agent and reconstitute the sample in a suitable solvent for injection.
Visualizing the Cross-Validation Workflow and Method Comparison
To facilitate understanding, the following diagrams illustrate the key processes involved in analytical method cross-validation and a comparison of the primary analytical techniques.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas-liquid chromatographic determination of aniline metabolites of substituted urea and carbamate herbicides in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Anilines: A Comparative Guide to Reference Standards for Isomeric Chloro-isopropyl-anilines
For researchers, scientists, and drug development professionals, the purity and characterization of reference standards are paramount for accurate analytical method development and validation. This guide provides a comparative analysis of commercially available reference standards for a key aniline derivative, highlighting the challenges in sourcing "5-Chloro-2-(propan-2-yl)aniline" and offering a detailed examination of a readily available isomer, 2-Chloro-5-(propan-2-yl)aniline .
The Challenge of Sourcing this compound
Initial searches for a reference standard of "this compound" did not yield any commercially available products under this specific name. Chemical databases and supplier catalogs consistently point to related isomers or derivatives with different functional groups. This suggests that "this compound" may be a novel compound, not yet widely synthesized or available as a certified reference material.
A Practical Alternative: 2-Chloro-5-(propan-2-yl)aniline
Given the ambiguity surrounding the initial compound, this guide will focus on a structurally similar and commercially available isomer: 2-Chloro-5-(propan-2-yl)aniline . This compound provides a relevant case study for the comparison of reference standards.
Commercially Available Reference Standards for 2-Chloro-5-(propan-2-yl)aniline
While a comprehensive list of suppliers with readily available stock proves challenging to compile, several chemical suppliers list "2-chloro-5-(propan-2-yl)aniline" in their catalogs. Researchers are advised to inquire directly with suppliers for availability, pricing, and to request a Certificate of Analysis (CoA).
Table 1: Comparison of Key Quality Attributes for Reference Standards
| Parameter | Supplier A (Representative) | Supplier B (Representative) | Notes |
| Purity (by HPLC) | ≥98% | ≥97% | Purity levels should be confirmed with the latest CoA. |
| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spec | ¹H NMR, Mass Spec | Comprehensive spectral data is crucial for unambiguous identification. |
| Format | Neat Solid | Neat Solid | Currently available in solid form. |
| Impurities Profiled | Starting materials, related isomers | Not specified | A detailed impurity profile is a critical indicator of quality. |
| Certificate of Analysis | Available upon request | Available upon request | Always request and review the CoA before purchase. |
Experimental Protocols for Quality Assessment
To ensure the quality and suitability of a reference standard, a series of analytical tests should be performed. Below are representative protocols for the analysis of 2-Chloro-5-(propan-2-yl)aniline .
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the reference standard and identify any impurities.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid)
-
Gradient: 20% Acetonitrile to 80% Acetonitrile over 15 minutes
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the reference standard in 1 mL of Acetonitrile.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the reference standard.
Methodology:
-
Solvent: Deuterated Chloroform (CDCl₃)
-
Instrument: 400 MHz NMR Spectrometer
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC
-
Sample Preparation: Dissolve 5-10 mg of the reference standard in ~0.7 mL of CDCl₃.
Mass Spectrometry for Molecular Weight Verification
Objective: To confirm the molecular weight of the compound.
Methodology:
-
Ionization Technique: Electrospray Ionization (ESI)
-
Mode: Positive Ion Mode
-
Analysis: Full scan to determine the [M+H]⁺ ion.
Visualizing Analytical Workflows
To aid in understanding the processes involved in qualifying and comparing reference standards, the following diagrams, generated using Graphviz, illustrate key workflows.
Caption: Workflow for the qualification of a new reference standard lot.
Caption: Analysis of the potential impurity profile from synthesis.
Caption: Workflow for the comparative analysis of reference standards from different suppliers.
Safety Operating Guide
Safe Disposal of 5-Chloro-2-(propan-2-yl)aniline: A Procedural Guide
The proper disposal of 5-Chloro-2-(propan-2-yl)aniline is crucial for ensuring laboratory safety and environmental protection. This compound is classified as hazardous, and its disposal must adhere to strict regulatory guidelines. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this chemical.
Key Physical and Hazard Data
A summary of the key data for this compound is presented below. This information is critical for understanding the hazards and handling requirements.
| Property | Value |
| Physical State | Liquid after melting[1] |
| Appearance | Clear yellow to light brown[1] |
| Melting Point | 26 °C[1] |
| Boiling Point | >= 242 - <= 245 °C[1] |
| Flash Point | 160 °C[1] |
| Hazards | Harmful if swallowed or in contact with skin. Causes serious eye irritation. Suspected of causing cancer. Toxic to aquatic life with long-lasting effects.[2] May cause methemoglobinemia, leading to cyanosis.[3] |
| Incompatible Materials | Acids, acid anhydrides, acid chlorides, chloroformates, strong oxidizing agents, and strong bases.[2][4][5] |
Disposal Protocol
The following protocol outlines the step-by-step procedure for the safe disposal of this compound. This protocol is based on established guidelines for the disposal of hazardous aniline compounds.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical, ensure you are wearing appropriate PPE.[1][3]
-
Gloves: Chemical-resistant gloves (e.g., butyl, neoprene, Viton) are mandatory. Nitrile gloves are not recommended for aniline compounds.[6]
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Lab Coat: A fully buttoned lab coat to protect from skin contact.[3]
-
Respirator: If there is a risk of inhalation, especially in case of a spill or when handling powders, a NIOSH-approved respirator may be necessary.[3]
2. Waste Collection:
-
Collect waste this compound in a dedicated, compatible, and clearly labeled hazardous waste container.[6][7]
-
The container should be made of a material that will not react with the chemical (e.g., polyethylene).[6]
-
The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[7]
-
If mixing with other waste, ensure compatibility to avoid dangerous reactions.[8] A log of all components and their approximate percentages should be maintained.[8]
3. Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2][6]
-
The storage area should be cool and dry.[3]
-
Ensure the container is tightly sealed to prevent leaks or evaporation.[1][7]
4. Spill Management:
-
In the event of a spill, evacuate the area and eliminate all ignition sources.[9]
-
Absorb the spilled liquid with an inert material such as vermiculite, dry sand, or earth.[2][9]
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.[3]
-
Do not allow the chemical to enter drains or waterways.[2][5]
-
Ventilate the area and wash the spill site after the material has been removed.[9]
5. Final Disposal:
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[6]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[7] They will ensure that the waste is disposed of in accordance with all local, regional, and national regulations.[2][4][10]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. nj.gov [nj.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling 5-Chloro-2-(propan-2-yl)aniline
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Chloro-2-(propan-2-yl)aniline was not publicly available at the time of this writing. The following guidance is based on the safety information for structurally similar compounds, including other chlorinated anilines, and general best practices for handling aromatic amines and halogenated organic compounds. It is imperative to consult the specific SDS provided by the supplier upon receipt of this chemical and to conduct a thorough risk assessment before handling.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on immediate safety protocols, operational procedures, and waste disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles or a face shield. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Lab coat, closed-toe shoes. | Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
| Solution Preparation and Transfers | Tightly fitting safety goggles and a face shield. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Chemical-resistant lab coat or apron, closed-toe shoes. | All operations should be conducted in a certified chemical fume hood. |
| Running Reactions | Tightly fitting safety goggles and a face shield. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Chemical-resistant lab coat, closed-toe shoes. | All operations should be conducted in a certified chemical fume hood. |
| Work-up and Purification | Tightly fitting safety goggles and a face shield. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Chemical-resistant lab coat or apron, closed-toe shoes. | All operations should be conducted in a certified chemical fume hood. |
| Handling Waste | Tightly fitting safety goggles. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Lab coat, closed-toe shoes. | Not generally required if handling sealed waste containers in a well-ventilated area. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely handling this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Ensure the supplier's label and hazard warnings are intact and legible.
-
Verify that the accompanying Safety Data Sheet (SDS) is for this compound.
2. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.
-
Store in a designated and clearly labeled area for toxic and halogenated compounds.
3. Preparation and Use:
-
Conduct all handling, including weighing and solution preparation, within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Use non-sparking tools and avoid creating dust.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
4. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not allow the chemical to enter drains.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect unreacted this compound and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled halogenated organic waste container. Do not mix with non-halogenated waste.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").
3. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure waste containers are kept closed except when adding waste.
4. Disposal Procedure:
-
All waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow and Spill Response
The following diagram illustrates a typical experimental workflow and the integrated spill response plan.
Caption: Workflow for handling this compound and the corresponding spill response plan.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


